LRRK2-IN-14
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H18F3N5O2 |
|---|---|
分子量 |
381.35 g/mol |
IUPAC 名称 |
17-methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one |
InChI |
InChI=1S/C17H18F3N5O2/c1-25-7-3-6-21-14-11(17(18,19)20)9-22-16(24-14)23-12-8-10(15(25)26)4-5-13(12)27-2/h4-5,8-9H,3,6-7H2,1-2H3,(H2,21,22,23,24) |
InChI 键 |
BAZMNABWFUQBCZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCNC2=NC(=NC=C2C(F)(F)F)NC3=C(C=CC(=C3)C1=O)OC |
产品来源 |
United States |
Foundational & Exploratory
LRRK2-IN-14: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease. Mutations in the LRRK2 gene are the most frequent known cause of both familial and sporadic forms of the disease, often leading to a gain-of-function increase in its kinase activity.[1][2][3] This has spurred the development of potent and selective LRRK2 kinase inhibitors. LRRK2-IN-14 is a recently developed, orally active and blood-brain barrier-permeable LRRK2 inhibitor that has shown promise in preclinical studies.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and its pharmacokinetic profile.
Core Mechanism of Action
This compound is a potent inhibitor of the kinase activity of LRRK2. The kinase domain of LRRK2 is responsible for phosphorylating various substrates, and its hyperactivity is believed to contribute to the neurodegenerative processes in Parkinson's disease.[5][6] this compound exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition of LRRK2 kinase activity leads to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[7]
A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of LRRK2 at serine 935 (pS935). Inhibition of LRRK2 kinase activity by compounds like this compound leads to a significant reduction in pS935 levels.[4] This dephosphorylation event is a reliable indicator of target engagement in both cellular and in vivo models.
Data Presentation
The following tables summarize the available quantitative data for this compound and the closely related tool compound, LRRK2-IN-1.
Table 1: In Vitro and Cellular Activity of this compound [4]
| Assay Type | Target | IC50 |
| Cellular Activity | LRRK2 (G2019S) | 6.3 nM |
| Off-Target Activity | hERG | 22 µM |
Table 2: Pharmacokinetic Parameters of this compound in ICR Mice (5 mg/kg dose) [4]
| Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-last (ng·h/mL) | Bioavailability (F%) |
| Intravenous (i.v.) | - | - | 0.905 | 5122 | - |
| Oral (p.o.) | 2803 | 0.083 | 0.709 | 3657 | 70.9 |
| Brain (p.o.) | 837 | 0.292 | 0.648 | 1230 | - |
Table 3: In Vivo Efficacy of this compound [4]
| Animal Model | Dose and Administration | Effect |
| ICR Mice | 30 mg/kg, single oral dose | Reduced phosphorylated LRRK2 levels in the brain to 34% of control. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques employed in the field of LRRK2 research.
Biochemical LRRK2 Kinase Assay (Adapta™ Assay)
This assay quantifies the kinase activity of recombinant LRRK2 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant LRRK2 (e.g., G2019S mutant)
-
LRRK2 substrate peptide
-
ATP
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP Tracer
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (this compound)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the LRRK2 enzyme and substrate peptide solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA, the Adapta™ Eu-anti-ADP Antibody, and the Alexa Fluor® 647 ADP Tracer.
-
Incubate for 15 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (excitation: 340 nm, emission: 665 nm and 615 nm).
-
The ratio of the emission signals is used to calculate the amount of ADP produced, and thereby the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Cellular LRRK2 Phosphorylation Assay (TR-FRET)
This assay measures the phosphorylation of LRRK2 at Serine 935 in a cellular context.
Materials:
-
HEK293 cells stably expressing LRRK2 (e.g., G2019S mutant) fused to a fluorescent protein (e.g., GFP).
-
Cell culture medium
-
This compound
-
Lysis buffer containing a terbium-labeled anti-pS935-LRRK2 antibody.
-
384-well black, clear-bottom assay plates.
Procedure:
-
Seed the LRRK2-expressing HEK293 cells into the 384-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 90 minutes.
-
Lyse the cells by adding the lysis buffer containing the terbium-labeled antibody.
-
Incubate the plate for 2-4 hours at room temperature.
-
Measure the TR-FRET signal using a plate reader (excitation: 340 nm, emission: 520 nm for GFP and 495 nm for terbium).
-
The ratio of the emission signals (520/495 nm) is proportional to the amount of phosphorylated LRRK2. EC50 values are calculated from the dose-response curve.
Western Blot for LRRK2 Phosphorylation
This method is used to visualize and quantify the levels of total and phosphorylated LRRK2 in cell lysates.
Materials:
-
Cells expressing LRRK2
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting equipment.
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
Visualizations
Signaling Pathway
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenic LRRK2 variants are gain-of-function mutations that enhance LRRK2-mediated repression of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
LRRK2-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with pathogenic mutations leading to increased kinase activity. The discovery of potent and selective LRRK2 inhibitors is crucial for both basic research and clinical development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of LRRK2-IN-1, a pioneering small molecule inhibitor. We present a compilation of its quantitative biological data, detailed experimental protocols for its characterization, and visualizations of the LRRK2 signaling pathway, a proposed discovery workflow, and a plausible synthetic route for this influential tool compound.
Discovery of LRRK2-IN-1
LRRK2-IN-1 was identified through a "compound-centric" approach, which involved screening a library of kinase inhibitors designed to target the ATP-binding site. This effort led to the identification of a potent and selective inhibitor of LRRK2.[1] The discovery of LRRK2-IN-1 was a significant step forward in the field, providing a valuable tool to probe the biology of LRRK2 and its role in Parkinson's disease.
Proposed Discovery Workflow
The discovery of LRRK2-IN-1 likely involved a multi-step process, beginning with a high-throughput screen of a diverse kinase inhibitor library, followed by hit validation and optimization. A proposed workflow for this process is outlined below.
Chemical Synthesis of LRRK2-IN-1
While a detailed, step-by-step synthesis of LRRK2-IN-1 is not publicly available in the primary literature, a plausible synthetic route can be proposed based on the synthesis of its tritiated analog and general principles of medicinal chemistry.[2] The IUPAC name of LRRK2-IN-1 is 2-((2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-4-yl)amino)benzonitrile.
The proposed synthesis would likely involve a convergent approach, synthesizing the key pyrimidine (B1678525) and benzonitrile (B105546) fragments separately before coupling them in a final step.
Proposed Synthetic Route
Biological Activity and Data
LRRK2-IN-1 is a potent inhibitor of both wild-type and the pathogenic G2019S mutant of LRRK2. Its biological activity has been characterized through various in vitro and cellular assays.
In Vitro Potency
| Target | Assay Type | IC50 (nM) | Reference |
| LRRK2 (Wild-Type) | Biochemical Kinase Assay | 13 | |
| LRRK2 (G2019S Mutant) | Biochemical Kinase Assay | 6 |
Kinase Selectivity Profile
A KINOMEscan™ assay was used to assess the selectivity of LRRK2-IN-1 against a panel of 442 kinases. The results demonstrate high selectivity for LRRK2.
| Kinase | % of Control @ 10 µM |
| LRRK2 | <10 |
| 11 other kinases | <10 |
| 430 other kinases | >10 |
Cellular Activity
LRRK2-IN-1 induces a dose-dependent dephosphorylation of LRRK2 at key serine residues, Ser910 and Ser935, in cellular models. This dephosphorylation event is accompanied by a loss of 14-3-3 protein binding.
| Cell Line | LRRK2 Mutant | Effect on pSer910/pSer935 | Effective Concentration | Reference |
| HEK293 | Wild-Type | Dephosphorylation | 1-3 µM | [3] |
| HEK293 | G2019S | Dephosphorylation | 1-3 µM | [3] |
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the IC50 of LRRK2-IN-1.
Materials:
-
Recombinant LRRK2 (wild-type or G2019S mutant)
-
Nictide (LRRK2 peptide substrate)
-
ATP, [γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
LRRK2-IN-1 dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant LRRK2 enzyme and 20 µM Nictide in kinase assay buffer.
-
Add varying concentrations of LRRK2-IN-1 (or DMSO as a control) to the reaction mixture.
-
Initiate the kinase reaction by adding 100 µM ATP containing [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each LRRK2-IN-1 concentration and determine the IC50 value.
Cellular LRRK2 Dephosphorylation Assay (Western Blot)
This protocol outlines the procedure to measure the dephosphorylation of LRRK2 in cells treated with LRRK2-IN-1.
Materials:
-
HEK293 cells stably expressing LRRK2 (wild-type or G2019S)
-
LRRK2-IN-1 dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate HEK293 cells expressing LRRK2 and allow them to adhere.
-
Treat cells with varying concentrations of LRRK2-IN-1 (or DMSO) for a specified time (e.g., 90 minutes).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated LRRK2 signal to total LRRK2 and the loading control.
KINOMEscan™ Selectivity Profiling
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.
Principle:
-
Kinases are tagged with DNA and expressed in a phage display system.
-
The test compound (LRRK2-IN-1) is incubated with the kinase-tagged phages.
-
The mixture is passed over an immobilized, active-site directed ligand.
-
The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag.
-
A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
LRRK2 Signaling Pathway and Mechanism of Action of LRRK2-IN-1
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its kinase activity is implicated in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, enhance its kinase activity. LRRK2-IN-1 acts as an ATP-competitive inhibitor, blocking the kinase domain and preventing the phosphorylation of its substrates. Furthermore, inhibition of LRRK2 kinase activity by LRRK2-IN-1 leads to the dephosphorylation of Ser910 and Ser935, which disrupts the binding of 14-3-3 proteins and alters the subcellular localization of LRRK2.
Conclusion
LRRK2-IN-1 has been an indispensable tool for elucidating the physiological and pathological roles of LRRK2. Its high potency and selectivity have enabled researchers to dissect the downstream consequences of LRRK2 kinase inhibition in a variety of experimental systems. This technical guide provides a centralized resource of its discovery, synthesis, and characterization, which will be of value to researchers in the fields of Parkinson's disease, neurodegeneration, and kinase drug discovery. The detailed protocols and compiled data herein should facilitate the continued use and further exploration of LRRK2-IN-1 and aid in the development of next-generation LRRK2 inhibitors with therapeutic potential.
References
LRRK2-IN-14: A Technical Guide to its Biochemical and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular activity of LRRK2-IN-14, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals working on LRRK2-targeted therapeutics for Parkinson's disease and other related neurodegenerative disorders.
Introduction to LRRK2 and the Role of this compound
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to increased kinase activity, which is believed to contribute to neuronal toxicity and the underlying pathology of the disease.
This compound is a small molecule inhibitor designed to target the kinase activity of LRRK2. As an ATP-competitive inhibitor, it blocks the phosphorylation of LRRK2 substrates, thereby mitigating the downstream effects of aberrant LRRK2 kinase activation. This guide summarizes the available quantitative data on this compound's activity, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.
Quantitative Data for this compound
The following tables summarize the reported biochemical and cellular activities of this compound.
Table 1: Cellular Activity of this compound
| Assay Type | Cell Line | LRRK2 Variant | IC50 (nM) | Reference |
| Cellular LRRK2 Activity | Not Specified | G2019S | 6.3 | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage and Administration | Effect | Reference |
| ICR Mice | 30 mg/kg; single oral dose | Reduced phosphorylated LRRK2 levels to 34% in the brain | [1] |
Note: Comprehensive biochemical data, including IC50 values against wild-type LRRK2 and a broader kinase selectivity profile for this compound, are not publicly available at the time of this document's creation. The data presented is based on currently accessible information.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for characterizing LRRK2 inhibitors.
Detailed Experimental Protocols
The following are detailed, representative protocols for key assays used to characterize LRRK2 inhibitors. While the specific parameters for this compound's characterization are not fully public, these methods are standard in the field.
In Vitro LRRK2 Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the LRRK2 enzyme.
Materials:
-
Recombinant LRRK2 (Wild-Type or mutant, e.g., G2019S)
-
LRRKtide or other suitable peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
This compound serial dilutions in DMSO
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, LRRK2 enzyme, and peptide substrate.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pS935) and its substrate Rab10 at Threonine 73 (pT73).
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
-
This compound serial dilutions in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the EC50 value by plotting the normalized phosphorylation levels against the this compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.
Materials:
-
Cell line expressing LRRK2
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blot or ELISA setup for LRRK2 detection
Procedure:
-
Treat cells with this compound or DMSO (vehicle control) for a specified time.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells to release soluble proteins.
-
Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Analyze the amount of soluble LRRK2 in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble LRRK2 as a function of temperature for both the this compound treated and DMSO control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a potent cellular inhibitor of the G2019S mutant of LRRK2 with demonstrated in vivo activity in reducing LRRK2 phosphorylation in the brain. The provided protocols and workflows offer a robust framework for the further characterization of this compound and other novel LRRK2 inhibitors. A comprehensive understanding of the biochemical and cellular activity of these compounds is crucial for their development as potential therapeutic agents for Parkinson's disease. Further studies are warranted to fully elucidate the kinase selectivity and the precise mechanism of action of this compound.
References
Understanding the Kinase Selectivity Profile of LRRK2-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of LRRK2-IN-14, a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development, as it informs on potential off-target effects and helps to elucidate the specific biological consequences of inhibiting the primary target. This document summarizes the available quantitative data for this compound, details relevant experimental methodologies for assessing kinase selectivity, and provides visual representations of the LRRK2 signaling pathway and experimental workflows.
Quantitative Kinase Selectivity Data
This compound is a macrocyclic inhibitor designed for potent and selective inhibition of LRRK2. While a comprehensive public KINOMEscan profile for this compound is not currently available, the following table summarizes the known inhibitory activities. For context, we also present the selectivity data for the well-characterized LRRK2 inhibitor, LRRK2-IN-1, to provide a representative profile for a selective LRRK2 inhibitor.
| Target Kinase | This compound IC50 (nM) | LRRK2-IN-1 IC50 (nM) | LRRK2-IN-1 K_d_ (nM) | Notes |
| LRRK2 (G2019S) | 6.3 | 6 | - | G2019S is a common pathogenic mutation. |
| LRRK2 (WT) | - | 13 | - | Wild-type LRRK2. |
| hERG | 22,000 | - | - | Off-target activity for this compound. |
| DCLK1 | - | - | 130 | Off-target for LRRK2-IN-1. |
| DCLK2 | - | 45 | - | Off-target for LRRK2-IN-1. |
| MAPK7 (ERK5) | - | - | 160 | Off-target for LRRK2-IN-1. |
| PLK4 | - | - | 230 | Off-target for LRRK2-IN-1. |
| RPS6KA2 | - | - | 360 | Off-target for LRRK2-IN-1. |
| RPS6KA6 | - | - | 2100 | Off-target for LRRK2-IN-1. |
| AURKB | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |
| CHEK2 | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |
| MKNK2 | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |
| MYLK | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |
| NUAK1 | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |
| PLK1 | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |
Note: The selectivity profile for LRRK2-IN-1 is provided as a representative example of a selective LRRK2 inhibitor and was determined against a panel of 442 kinases. LRRK2-IN-1 was found to be highly selective, inhibiting only 12 kinases with a score of less than 10% of the DMSO control at a concentration of 10 µM in a KINOMEscan™ assay.
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately determining the kinase selectivity of an inhibitor. Below are detailed methodologies for key experiments.
In Vitro LRRK2 Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity, typically using a radiometric or luminescence-based assay.
Materials:
-
Recombinant human LRRK2 (wild-type or mutant, e.g., G2019S)
-
LRRKtide peptide substrate
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
This compound or other test compounds dissolved in DMSO
-
Phosphocellulose paper and wash buffer (e.g., 0.5% phosphoric acid) or plate reader for luminescence
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).
-
Reaction Mixture Preparation: In a microcentrifuge tube or multi-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, a defined concentration of LRRKtide substrate (e.g., 200 µM), and the desired concentration of ATP (e.g., 100 µM).
-
Inhibitor Pre-incubation: Add a small volume of the diluted this compound or DMSO (as a vehicle control) to the reaction mixture.
-
Enzyme Addition: Add the recombinant LRRK2 enzyme to the reaction mixture to a final concentration that yields a linear reaction rate (e.g., 10 nM).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP (for radiometric assay) or cold ATP (for ADP-Glo™ assay). Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
ADP-Glo™ Assay: Stop the kinase reaction by adding ADP-Glo™ Reagent.
-
-
Signal Detection:
-
Radiometric Assay: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P is quantified using a scintillation counter.
-
ADP-Glo™ Assay: After a 40-minute incubation with the ADP-Glo™ Reagent, add the Kinase Detection Reagent and incubate for another 30-60 minutes. Measure the luminescence using a plate reader. The amount of ADP produced is proportional to the light output.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
KINOMEscan™ Kinase Selectivity Profiling
The KINOMEscan™ platform from Eurofins DiscoverX is a widely used competition binding assay to determine the selectivity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Generalized Workflow:
-
Compound Submission: The test compound (e.g., this compound) is provided at a specified concentration (typically 1 µM or 10 µM for initial screening).
-
Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. Each kinase is individually tested with the compound.
-
Competition Binding: The DNA-tagged kinase, the test compound, and an immobilized active-site directed ligand are combined in a multi-well plate. The mixture is incubated to allow binding to reach equilibrium.
-
Capture and Washing: The immobilized ligand, along with any bound kinase, is captured. Unbound kinase is removed through a series of wash steps.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control. A low percentage indicates strong binding of the compound to the kinase. For compounds showing significant binding, a dissociation constant (K_d_) can be determined by running a dose-response curve.
Visualizing LRRK2 Signaling and Experimental Workflows
LRRK2 Signaling Pathway
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that plays a central role in several cellular processes. Its kinase and GTPase activities are implicated in the pathogenesis of Parkinson's disease. The following diagram illustrates the key components of the LRRK2 signaling pathway.
Caption: LRRK2 signaling pathway and its regulation of Rab GTPases.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for characterizing the selectivity profile of a novel kinase inhibitor like this compound.
Caption: Workflow for kinase inhibitor selectivity profiling.
This technical guide provides a foundational understanding of the kinase selectivity profile of this compound. As more data becomes publicly available, this document can be updated to provide an even more comprehensive picture of its activity and potential for therapeutic development.
LRRK2-IN-14: A Technical Guide to its Effects on the LRRK2 G2019S Mutant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of LRRK2-IN-14, a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with a specific focus on its interaction with the pathogenic G2019S mutant. The G2019S mutation is the most common genetic cause of Parkinson's disease (PD), leading to a toxic gain-of-function through increased kinase activity. This compound has emerged as a valuable tool for studying the physiological and pathological roles of LRRK2 and as a potential therapeutic agent. This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound against the LRRK2 G2019S mutant has been characterized in cellular assays. The following table summarizes the key quantitative data available for this compound and, for comparative purposes, includes data for the well-characterized inhibitor LRRK2-IN-1.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Cellular | LRRK2 (G2019S) | 6.3 | [1] |
| LRRK2-IN-1 | Biochemical | LRRK2 (G2019S) | 6 | |
| LRRK2-IN-1 | Biochemical | LRRK2 (Wild-Type) | 13 |
LRRK2 G2019S Signaling Pathway and Inhibition by this compound
The G2019S mutation in LRRK2 leads to its hyperactivation, resulting in the increased phosphorylation of downstream substrates, most notably Rab GTPases such as Rab10. This aberrant phosphorylation is linked to defects in cellular processes like vesicular trafficking and autophagy, contributing to neuronal toxicity. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of LRRK2 G2019S and thereby preventing the phosphorylation of its substrates. This restores normal cellular function and mitigates the pathological effects of the mutation.
Experimental Protocols
In Vitro LRRK2 G2019S Kinase Activity Assay (Luminescent)
This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2 G2019S.
Materials:
-
Recombinant LRRK2 G2019S enzyme
-
LRRKtide substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup:
-
Add 1 µL of this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant LRRK2 G2019S enzyme diluted in Kinase Buffer.
-
Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cellular LRRK2 G2019S Kinase Inhibition Assay (Western Blot)
This assay measures the ability of this compound to inhibit LRRK2 G2019S kinase activity within a cellular context by assessing the phosphorylation of its substrate, Rab10.
Materials:
-
Cell line expressing LRRK2 G2019S (e.g., HEK293T, SH-SY5Y, or patient-derived fibroblasts)
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western Blotting equipment
-
Primary antibodies: anti-pRab10 (pT73), anti-total Rab10, anti-LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pRab10, anti-total Rab10, anti-LRRK2, and loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the pRab10 signal to the total Rab10 signal. Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50.
Conclusion
This compound is a potent inhibitor of the LRRK2 G2019S mutant, demonstrating significant activity in cellular models. Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for in vivo studies and a promising candidate for further therapeutic development for LRRK2-associated Parkinson's disease. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working to further elucidate the role of LRRK2 in disease and to develop novel therapeutic strategies.
References
LRRK2-IN-1: A Technical Guide to its Role in Elucidating LRRK2 Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, primarily due to its strong genetic association with Parkinson's disease. Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of the disease. The kinase activity of LRRK2 is considered a key driver of its pathogenic effects, making it a prime therapeutic target. Small molecule inhibitors are invaluable tools for dissecting the complex biology of LRRK2 and for validating it as a drug target. This technical guide focuses on LRRK2-IN-1, a potent and selective inhibitor that has been instrumental in advancing our understanding of LRRK2's cellular functions and its role in disease.
LRRK2-IN-1: An Overview
LRRK2-IN-1 is a small molecule inhibitor that targets the kinase domain of LRRK2. It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate (B84403) to substrate proteins. Its high potency and selectivity have made it a widely used tool compound in the study of LRRK2 biology.
Quantitative Data Summary
The following tables summarize the key quantitative data for LRRK2-IN-1, providing insights into its potency, selectivity, and cellular activity.
Table 1: In Vitro Kinase Inhibition Profile of LRRK2-IN-1
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| LRRK2 (Wild-Type) | 13 | 0.1 mM ATP | [1] |
| LRRK2 (G2019S mutant) | 6 | 0.1 mM ATP | [1][2] |
| LRRK2 (A2016T mutant) | 2450 | 0.1 mM ATP | [3] |
| LRRK2 (G2019S + A2016T double mutant) | 3080 | 0.1 mM ATP | [3] |
| DCLK2 | 45 | Not specified | [4] |
| AURKB, CHEK2, MKNK2, MYLK, NUAK1 | > 1000 | Not specified | [4] |
Table 2: Cellular Activity of LRRK2-IN-1
| Cellular Assay | Cell Line | Effect | Concentration | Reference |
| Inhibition of LRRK2 Ser935 phosphorylation | HEK293, SH-SY5Y | Dose-dependent decrease | IC50 ~1-3 µM | [4][5] |
| Inhibition of LRRK2 Ser910 phosphorylation | HEK293 | Dose-dependent decrease | IC50 ~1-3 µM | [4] |
| Disruption of LRRK2-14-3-3 binding | HEK293, Human lymphoblastoid cells | Loss of binding | 1-3 µM | [4] |
| Alteration of LRRK2 localization | HEK293 cells expressing GFP-LRRK2[G2019S] | Accumulation in aggregate structures | 1 µM | [1] |
Key Signaling Pathways Modulated by LRRK2-IN-1
LRRK2 is implicated in a variety of cellular signaling pathways. LRRK2-IN-1, by inhibiting LRRK2's kinase activity, has been crucial in dissecting these pathways.
LRRK2 Autophosphorylation and 14-3-3 Binding
One of the key cellular readouts of LRRK2 kinase activity is the phosphorylation of serine residues in its N-terminal region, particularly Ser910 and Ser935.[4][5][6] These phosphorylation events are critical for the binding of 14-3-3 proteins, which in turn regulate LRRK2's subcellular localization and interaction with other proteins.[4][6] LRRK2-IN-1 treatment leads to the dephosphorylation of Ser910 and Ser935, resulting in the dissociation of 14-3-3 proteins and a subsequent change in LRRK2's cytoplasmic localization, often leading to its aggregation.[1][4]
LRRK2 and Rab GTPase Phosphorylation
A significant breakthrough in understanding LRRK2 function was the discovery that it phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking.[7][8] Pathogenic LRRK2 mutations lead to increased phosphorylation of Rab proteins, which is thought to disrupt their function.[7] LRRK2-IN-1 can be used to inhibit this phosphorylation event, providing a direct measure of target engagement in cellular and in vivo models. The phosphorylation of Rab10 at threonine 73 (pT73-Rab10) has emerged as a robust biomarker for LRRK2 kinase activity.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the successful application of LRRK2-IN-1 in research. Below are outlines of key experimental protocols.
In Vitro LRRK2 Kinase Assay
This assay measures the direct inhibitory effect of LRRK2-IN-1 on the kinase activity of purified LRRK2 protein.
Materials:
-
Recombinant LRRK2 protein (Wild-Type or mutant)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection)
-
LRRK2 substrate (e.g., LRRKtide peptide or a generic substrate like Myelin Basic Protein)
-
LRRK2-IN-1 (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing kinase buffer, LRRK2 protein, and substrate in a 96-well plate.
-
Add varying concentrations of LRRK2-IN-1 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
Calculate the IC50 value of LRRK2-IN-1 by plotting the percentage of inhibition against the inhibitor concentration.
Cellular LRRK2 Dephosphorylation Assay (Western Blot)
This assay assesses the ability of LRRK2-IN-1 to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at Ser910 and Ser935.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293, SH-SY5Y, or patient-derived cells)
-
Cell culture medium and reagents
-
LRRK2-IN-1 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-LRRK2, anti-pS935-LRRK2, anti-pS910-LRRK2, anti-14-3-3
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of LRRK2-IN-1 or DMSO for a specified time (e.g., 1-2 hours).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
Conclusion
LRRK2-IN-1 has proven to be an indispensable chemical probe for investigating the physiological and pathological roles of LRRK2. Its ability to potently and selectively inhibit LRRK2 kinase activity has allowed researchers to confirm the importance of this enzymatic function in cellular processes such as autophosphorylation, 14-3-3 protein binding, and Rab GTPase phosphorylation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for utilizing LRRK2-IN-1 to further unravel the complexities of LRRK2 biology and to accelerate the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders. As with any chemical inhibitor, it is crucial to use appropriate controls, such as kinase-dead LRRK2 mutants, to ensure that the observed effects are specifically due to the inhibition of LRRK2 kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 6. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
LRRK2-IN-14 as a chemical probe for Parkinson's disease
An In-Depth Technical Guide to LRRK2-IN-14 as a Chemical Probe for Parkinson's Disease
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3][4] A significant body of evidence indicates that pathogenic mutations, particularly the common G2019S mutation, lead to increased LRRK2 kinase activity.[1][2][5][6] This hyperactivity is believed to contribute to the neurodegenerative processes underlying PD, making LRRK2 a prime therapeutic target.[4][7][8] Chemical probes—potent, selective, and well-characterized small molecule inhibitors—are indispensable tools for dissecting the complex biology of kinases like LRRK2 and for validating them as drug targets.
This technical guide provides a comprehensive overview of this compound, an orally active and blood-brain barrier-permeable LRRK2 inhibitor.[9] It is designed for researchers, scientists, and drug development professionals investigating the LRRK2 signaling pathway and its role in Parkinson's disease.
This compound: A Potent and Brain-Penetrant Chemical Probe
This compound is a macrocyclic compound designed for potent and selective inhibition of LRRK2 kinase activity.[9] Its favorable pharmacokinetic properties, including oral bioavailability and central nervous system (CNS) penetration, make it a valuable tool for both in vitro and in vivo studies.[9]
Mechanism of Action
Like other ATP-competitive kinase inhibitors, this compound presumably binds to the ATP-binding pocket of the LRRK2 kinase domain. This action prevents the transfer of a phosphate (B84403) group from ATP to LRRK2 substrates, thereby inhibiting downstream signaling events. The efficacy of LRRK2 inhibitors is often assessed by measuring the phosphorylation status of LRRK2 itself (autophosphorylation) or its physiological substrates, such as Rab GTPases.[6][10][11][12]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target/Assay | Value | Reference |
| Cellular IC₅₀ | LRRK2 (G2019S) | 6.3 nM | [9] |
| Off-Target Activity | hERG | IC₅₀ = 22 µM | [9] |
Table 2: Pharmacokinetic Properties of this compound in ICR Mice [9]
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | Bioavailability (F%) |
| Oral (p.o.) | 5 | 2803 | 0.083 | 0.709 | 3672 | 70.9% |
| Intravenous (i.v.) | 5 | N/A (C₀=4101) | N/A | 0.905 | 5181 | N/A |
| Brain (p.o.) | 5 | 837 | 0.292 | 0.648 | 1233 | N/A |
Table 3: In Vivo Pharmacodynamics of this compound
| Animal Model | Dose (mg/kg) | Route | Effect | Reference |
| ICR Mice | 30 | p.o. | Reduced phosphorylated LRRK2 levels to 34% in the brain. | [9] |
The LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein that functions at the intersection of several key cellular pathways implicated in PD, including vesicular trafficking, lysosomal function, and autophagy.[4][13][14][15] Pathogenic mutations disrupt these processes, at least in part, by augmenting LRRK2's kinase activity.
The core of the LRRK2 signaling cascade involves its GTPase (Roc-COR) and kinase domains. GTP binding is thought to promote an active conformation, leading to the phosphorylation of downstream substrates. A primary class of LRRK2 substrates are Rab GTPases, which are master regulators of vesicle trafficking.[6] LRRK2-mediated phosphorylation of specific Rab proteins (e.g., Rab10) can impair their function, leading to disruptions in endosomal and lysosomal pathways.[6][16] The activity of LRRK2 is also regulated by phosphorylation at several sites (e.g., Ser910, Ser935) which mediate binding to 14-3-3 proteins, keeping the kinase in an inactive, cytosolic state.[17][18] LRRK2 inhibitors cause dephosphorylation of these sites, providing a key biomarker for target engagement.[11]
Experimental Protocols
Detailed and reproducible protocols are essential for accurately characterizing the effects of chemical probes like this compound.
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2 using the ADP-Glo™ assay format.[10][19]
Materials:
-
Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)
-
LRRK2 substrate peptide (e.g., LRRKtide)
-
ATP (concentration near the Kₘ for LRRK2)
-
This compound (prepared in a dilution series in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[19]
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute into the Kinase Buffer.
-
Reaction Setup:
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[10]
-
ADP Detection:
-
ATP Generation and Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol determines the potency of this compound in a cellular context by measuring the phosphorylation of LRRK2 substrates.[10][20]
Materials:
-
Human cell line expressing LRRK2 (e.g., HEK-293, SH-SY5Y)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pRab10 (Thr73)
-
Rabbit anti-pLRRK2 (Ser935)
-
Mouse anti-Total Rab10
-
Mouse anti-Total LRRK2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 1-4 hours.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[10]
-
Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[20]
-
Western Blotting:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[10]
-
Transfer proteins to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies (e.g., anti-pRab10 and anti-β-actin) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Wash the membrane again and apply ECL substrate.[20]
-
-
Imaging: Visualize protein bands using a chemiluminescence imaging system.
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the phosphorylated protein signal (e.g., pRab10) to its corresponding total protein signal or the loading control.
-
Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC₅₀.[10]
-
Logical Framework for LRRK2 Probe Application
The use of this compound as a chemical probe is based on a clear scientific rationale: if LRRK2 kinase hyper-activity is causative in PD pathogenesis, then a potent and selective inhibitor should be able to reverse or prevent disease-relevant cellular phenotypes. This framework allows for rigorous testing of the "LRRK2 kinase hypothesis."
Conclusion
This compound is a well-characterized chemical probe with properties that make it highly suitable for investigating the role of LRRK2 kinase activity in Parkinson's disease. Its demonstrated cellular potency, oral bioavailability, and ability to engage its target in the brain provide researchers with a robust tool to explore LRRK2-dependent signaling pathways and to assess the therapeutic potential of LRRK2 inhibition in various preclinical models of PD.[9] The rigorous application of such probes, guided by the detailed protocols and logical frameworks presented here, is critical for advancing our understanding of PD and accelerating the development of novel, disease-modifying therapies.
References
- 1. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 13. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzheimers.gov [alzheimers.gov]
- 15. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. 14-3-3 binding to LRRK2 is disrupted by multiple Parkinson's disease-associated mutations and regulates cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
LRRK2-IN-14 and its Impact on Rab GTPase Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of LRRK2 inhibitors, exemplified by potent compounds such as LRRK2-IN-14 and its analogs, on the phosphorylation of Rab GTPases. Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, and understanding its signaling cascade is paramount for the development of novel therapeutics. This document outlines the core mechanism of LRRK2-mediated Rab phosphorylation, the inhibitory effects of small molecules, and detailed experimental protocols for studying these interactions.
Introduction to LRRK2 and Rab GTPase Phosphorylation
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that possesses both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease.[3] A growing body of evidence indicates that the kinase activity of LRRK2 is central to its pathological effects.
LRRK2 phosphorylates a specific subset of Rab GTPases, which are key regulators of intracellular vesicular trafficking.[3][4] This phosphorylation event occurs on a conserved threonine or serine residue within the Switch II domain of the Rab proteins.[5] Notable substrates of LRRK2 include Rab8, Rab10, and Rab29.[6] Pathogenic mutations in LRRK2, such as G2019S and R1441C/G, lead to an increase in its kinase activity, resulting in hyper-phosphorylation of its Rab substrates.[1][2] This aberrant phosphorylation is thought to disrupt the normal function of Rab GTPases in processes like ciliogenesis and endolysosomal trafficking, contributing to neuronal toxicity.[6][7]
Mechanism of Action of LRRK2 Inhibitors
LRRK2 inhibitors, such as this compound and the well-characterized compounds MLi-2 and GNE-7915, act by competing with ATP for the kinase domain of LRRK2. By blocking the kinase activity, these inhibitors prevent the phosphorylation of downstream substrates, including Rab GTPases.[8] The reduction in phosphorylated Rab10 (pRab10) levels serves as a robust and widely used biomarker for assessing the target engagement and potency of LRRK2 inhibitors in both cellular and in vivo models.[6]
Quantitative Data on LRRK2 Inhibition
The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for the reduction of Rab phosphorylation. The following tables summarize the quantitative data for representative potent LRRK2 inhibitors.
| Inhibitor | Target | Assay Type | IC50 / EC50 | Cell/System | Reference |
| MLi-2 | LRRK2 G2019S | In vitro kinase assay | 0.76 nM | Recombinant enzyme | [7] |
| LRRK2 | Cellular pS935 LRRK2 assay | 1.4 nM | --- | [7] | |
| LRRK2 | Cellular pRab10 assay | ~30 nM (EC50) | Human neutrophils | [9] | |
| GNE-7915 | LRRK2 G2019S | Cellular pSer1292 LRRK2 assay | ~100 nM | HEK-293 G2019S cells | [10] |
| LRRK2 G2019S | Cellular pThr73-Rab10 assay | ~100 nM | HEK-293 G2019S cells | [10] |
Signaling Pathways and Experimental Workflows
LRRK2-Rab GTPase Signaling Pathway
Caption: LRRK2-Rab GTPase signaling cascade and point of inhibition.
Experimental Workflow: Western Blot for pRab10
Caption: Workflow for Western blot analysis of pRab10.
Experimental Workflow: In Vitro LRRK2 Kinase Assay
Caption: Workflow for an in vitro LRRK2 kinase assay.
Detailed Experimental Protocols
Western Blotting for Phospho-Rab10 (pT73)
Objective: To determine the levels of Rab10 phosphorylation at Threonine 73 in response to LRRK2 inhibition in a cellular context.
Materials:
-
Cell lines (e.g., HEK293T, A549, or primary cells like PBMCs)
-
LRRK2 inhibitor (e.g., this compound, MLi-2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pRab10 (Thr73), Mouse anti-total Rab10, Rabbit anti-LRRK2, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with varying concentrations of the LRRK2 inhibitor or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (10-20 µg) per lane on an SDS-polyacrylamide gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities using image analysis software. Normalize pRab10 levels to total Rab10 and the loading control.
In Vitro LRRK2 Kinase Assay (Luminescence-Based)
Objective: To determine the in vitro IC50 of this compound against LRRK2 kinase activity.
Materials:
-
Recombinant LRRK2 enzyme (e.g., wild-type or G2019S mutant)
-
Rab10 protein or a peptide substrate (e.g., LRRKtide)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of this compound dilution or DMSO (control).
-
Add 2 µL of LRRK2 enzyme diluted in kinase buffer.
-
Add 2 µL of a mix of Rab10 substrate and ATP in kinase buffer.
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Targeted Mass Spectrometry for Phospho-Rab Quantification
Objective: To achieve sensitive and multiplexed quantification of LRRK2-dependent Rab phosphorylation in complex biological samples.
Materials:
-
Cell or tissue lysates
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide for alkylation
-
Trypsin for protein digestion
-
Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., Orbitrap)
-
Heavy isotope-labeled synthetic peptides corresponding to the target phosphopeptides (for absolute quantification)
Procedure:
-
Sample Preparation: Lyse cells or tissues, reduce and alkylate the proteins, and digest with trypsin overnight.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the tryptic digest using affinity chromatography (e.g., TiO2 or IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer is operated in a targeted mode (e.g., Parallel Reaction Monitoring, PRM) to specifically detect and quantify the precursor and fragment ions of the target Rab phosphopeptides.
-
Data Analysis: Process the raw MS data using software like MaxQuant or Skyline. Quantify the abundance of each phosphopeptide by integrating the area under the curve of its specific fragment ions. Normalize to the total protein amount or a spike-in standard.
Conclusion
The inhibition of LRRK2 kinase activity and the subsequent reduction in Rab GTPase phosphorylation is a promising therapeutic strategy for Parkinson's disease. This compound and other potent inhibitors serve as critical tools for dissecting the LRRK2 signaling pathway and for the development of novel drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate relationship between LRRK2, its inhibitors, and the phosphorylation of its Rab substrates, ultimately advancing our understanding and treatment of LRRK2-associated neurodegeneration.
References
- 1. Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R1441G but not G2019S mutation enhances LRRK2 mediated Rab10 phosphorylation in human peripheral blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 4. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LRRK2-IN-1 In Vitro Kinase Assay
These application notes provide a detailed protocol for determining the in vitro potency and selectivity of LRRK2-IN-1, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals investigating LRRK2 kinase activity and its role in pathology, particularly in Parkinson's disease.
Mutations in the LRRK2 gene, especially the G2019S mutation, are linked to an increased risk of both familial and sporadic Parkinson's disease, often leading to elevated kinase activity. LRRK2-IN-1 is a valuable chemical probe for studying the biological functions of LRRK2 and the therapeutic potential of its inhibition.
Data Presentation
The following tables summarize the in vitro potency and selectivity of LRRK2-IN-1 against various LRRK2 variants and a panel of other kinases.
Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) | Assay Type |
| LRRK2 (Wild-Type) | 13 | Biochemical |
| LRRK2 (G2019S) | 6 | Biochemical |
Data represents the concentration of LRRK2-IN-1 required to inhibit 50% of the kinase activity.
Table 2: Kinase Selectivity Profile of LRRK2-IN-1
| Kinase Target | IC50 / EC50 (nM) | Assay Type / Notes |
| DCLK2 | 45 | Biochemical IC50 |
| MAPK7 (ERK5) | 160 | Cellular EC50 for autophosphorylation |
| AURKB | >1000 | Biochemical IC50 |
| CHEK2 | >1000 | Biochemical IC50 |
| MKNK2 | >1000 | Biochemical IC50 |
| MYLK | >1000 | Biochemical IC50 |
| NUAK1 | >1000 | Biochemical IC50 |
| PLK1 | >1000 | Biochemical IC50 |
This table highlights the high selectivity of LRRK2-IN-1 for LRRK2 over other kinases.
Signaling Pathway and Inhibition
LRRK2 is a complex protein with both kinase and GTPase domains. Its kinase activity is implicated in the phosphorylation of various substrates, including a subset of Rab GTPases involved in vesicular trafficking. LRRK2-IN-1 acts as an ATP-competitive inhibitor, directly blocking the kinase domain and preventing the phosphorylation of its downstream targets.
Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.
Experimental Protocols
Two common methods for measuring LRRK2 kinase activity in vitro are the radiometric assay using [γ-³²P]ATP and the luminescence-based ADP-Glo™ assay.
Radiometric [γ-³²P]ATP Kinase Assay
This protocol describes a standard endpoint assay to determine the IC50 of LRRK2-IN-1.
Materials and Reagents:
-
Enzyme: Purified, active GST-tagged LRRK2 (Wild-Type or G2019S mutant)
-
Substrate: Myelin Basic Protein (MBP) or a peptide substrate such as LRRKtide or Nictide
-
Inhibitor: LRRK2-IN-1 dissolved in DMSO
-
Kinase Buffer (10x): 200 mM HEPES (pH 7.4), 1500 mM NaCl, 50 mM EGTA, 200 mM β-glycerol phosphate
-
ATP: Non-radioactive 10 mM ATP stock and [γ-³²P]ATP
-
Stop Solution: 50 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Thaw the LRRK2 enzyme on ice.
-
Prepare serial dilutions of LRRK2-IN-1 in DMSO.
-
Prepare the kinase reaction buffer (1x) with appropriate concentrations of MgCl2 and DTT.
-
Prepare the ATP/substrate mixture containing non-radioactive ATP, [γ-³²P]ATP, and the chosen substrate (e.g., 0.5 µg/µl MBP).
-
-
Kinase Reaction:
-
Set up the reactions in 1.5 ml screw-cap tubes.
-
To each tube, add 1 µL of the serially diluted LRRK2-IN-1 or DMSO (for the vehicle control).
-
Add the diluted LRRK2 enzyme (e.g., 10 nM final concentration) to each tube.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture. The final reaction volume is typically 20-50 µL.
-
Incubate the reaction for 60-120 minutes at room temperature or 30°C.
-
-
Stopping the Reaction and Detection:
-
Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
Immediately place the P81 papers into a beaker containing the stop solution (50 mM phosphoric acid).
-
Wash the P81 papers extensively (3-4 times) with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each LRRK2-IN-1 concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Luminescence-Based ADP-Glo™ Kinase Assay
This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[1]
Materials and Reagents:
-
Enzyme: Purified, active LRRK2
-
Substrate: LRRKtide or other suitable peptide substrate
-
Inhibitor: LRRK2-IN-1 dissolved in DMSO
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[1]
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of LRRK2-IN-1 in the kinase buffer with 5% DMSO.
-
Prepare the enzyme solution in kinase buffer.
-
Prepare the substrate/ATP mixture in kinase buffer.
-
-
Kinase Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1]
-
Calculate the percentage of inhibition for each LRRK2-IN-1 concentration and determine the IC50 value as described for the radiometric assay.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro LRRK2 kinase assay to determine inhibitor potency.
Caption: General workflow for an in vitro LRRK2 kinase assay.
References
Application Notes: Utilizing LRRK2-IN-14 for Cellular Kinase Inhibition Studies
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of LRRK2-IN-14, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in cell-based assays.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1] Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD).[2][3] The G2019S mutation, the most common pathogenic variant, increases the kinase activity of LRRK2, leading to neuronal toxicity.[4][5][6] This has established LRRK2 kinase as a prime therapeutic target for developing disease-modifying treatments.
This compound is an orally active and blood-brain barrier permeable LRRK2 inhibitor, making it a valuable tool for investigating LRRK2 signaling pathways in cellular and in vivo models.[7]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates. The kinase activity of LRRK2 and its inhibition can be reliably monitored by assessing the phosphorylation status of key biomarkers:
-
LRRK2 Autophosphorylation: LRRK2 undergoes autophosphorylation at multiple sites. Phosphorylation at Serine 935 (pS935) is a widely used biomarker; inhibition of LRRK2 kinase activity leads to rapid dephosphorylation at this site.[8][9]
-
Substrate Phosphorylation: LRRK2 phosphorylates a subset of Rab GTPases, with phosphorylation of Rab10 at Threonine 73 (pT73) being a well-established direct substrate.[8][10] Measuring the reduction in pT73-Rab10 levels is a direct readout of LRRK2 inhibition in a cellular context.
Quantitative Data
The following table summarizes the reported potency of this compound in a cell-based assay.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | LRRK2 (G2019S) | Cellular Activity | Not Specified | 6.3 nM | [7] |
LRRK2 Signaling Pathway and Inhibition
The diagram below illustrates the core LRRK2 signaling pathway. Pathogenic mutations like G2019S enhance LRRK2 kinase activity, leading to increased phosphorylation of Rab10. This compound inhibits this activity, resulting in decreased phosphorylation of both LRRK2 (at S935) and its substrate Rab10.
Experimental Protocols
Two key cell-based assays are detailed below: a Western blot assay to measure LRRK2 kinase inhibition and a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement.
Protocol 1: Cellular LRRK2 Kinase Inhibition Assay via Western Blot
This protocol describes how to quantify the inhibition of LRRK2 in cells by measuring the phosphorylation status of LRRK2 (pS935) and Rab10 (pT73).
Materials:
-
Cell line expressing endogenous or over-expressed LRRK2 (e.g., SH-SY5Y, HEK293T, or patient-derived fibroblasts).
-
Complete cell culture medium.
-
This compound (resuspended in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-pS935-LRRK2
-
Rabbit anti-total LRRK2
-
Rabbit anti-pT73-Rab10
-
Mouse anti-total Rab10
-
Loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Seeding: Plate cells in 6-well or 12-well plates and grow to 80-90% confluency.[11]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 1 nM to 10 µM.
-
Include a DMSO-only well as a vehicle control.
-
Aspirate the old medium and add the medium containing the inhibitor or vehicle.
-
Incubate for 1-4 hours at 37°C. A 1-hour incubation is often sufficient to observe maximal inhibition.[11]
-
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.[11]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 10 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 10-20 µg of total protein per lane onto an SDS-PAGE gel.[11]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Probe for pS935-LRRK2 and pT73-Rab10 first.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. Normalize the phosphoprotein signal to the corresponding total protein signal (or loading control).
-
Plot the normalized data against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to LRRK2 inside the cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[12][13]
Materials:
-
Cell line expressing LRRK2.
-
This compound and DMSO vehicle.
-
PBS supplemented with protease inhibitors.
-
PCR tubes or a 96-well PCR plate.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication).
-
Western blot materials (as described in Protocol 1).
Procedure:
-
Cell Treatment: Treat cultured cells in suspension or adherent plates with a saturating concentration of this compound (e.g., 10x the cellular IC50) or DMSO for 1 hour at 37°C.
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Shock:
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble LRRK2 remaining at each temperature point for both the this compound-treated and DMSO-treated samples using Western blot (as described in Protocol 1, steps 4-7).
-
-
Data Interpretation:
-
Plot the band intensity of soluble LRRK2 against the temperature for both treated and untreated samples.
-
A shift of the melting curve to higher temperatures in the this compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms direct target engagement.[13]
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the cellular LRRK2 kinase inhibition assay.
References
- 1. LRRK2 Structure-Based Activation Mechanism and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 5. Phospho-LRRK2 (Ser935) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. youtube.com [youtube.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 9. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LRRK2 thermal shift assay [protocols.io]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for LRRK2-IN-14 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD, and the G2019S mutation, which leads to hyperactivation of its kinase domain, is a major genetic risk factor. This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy. LRRK2-IN-14 is a potent, orally active, and blood-brain barrier permeable inhibitor of LRRK2 kinase activity. These application notes provide a detailed protocol for the use of this compound in primary neuron cultures to investigate LRRK2-mediated signaling and its role in neuronal function and pathology.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of LRRK2. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. The hyperactive kinase activity of mutant LRRK2 is linked to various cellular dysfunctions, including disruptions in vesicular trafficking, autophagy, and neuroinflammation. Inhibition of LRRK2 kinase activity with this compound allows for the elucidation of these pathological mechanisms and the assessment of potential neuroprotective effects.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting experiments in primary neuron cultures.
| Parameter | Value | Species/System | Reference |
| IC50 (G2019S LRRK2) | 6.3 nM | Cell-based assay | [1] |
| hERG IC50 | 22 µM | In vitro assay | [1] |
| In Vivo Efficacy | 30 mg/kg (p.o.) reduced phosphorylated LRRK2 to 34% in the brain | ICR mice | [1] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in primary neuron cultures. It is highly recommended to perform initial dose-response and cytotoxicity assays to determine the optimal, non-toxic working concentration for your specific neuronal culture system and experimental endpoints.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (Molecular Weight: 381.35 g/mol ), add 262.2 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Treatment of Primary Neuron Cultures with this compound
Objective: To treat primary neuron cultures with this compound to inhibit LRRK2 kinase activity.
Materials:
-
Primary neuron cultures (e.g., cortical, hippocampal, or dopaminergic neurons) at the desired days in vitro (DIV), typically DIV 5-7.[2][3][4]
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed complete neuron culture medium
-
Vehicle control (DMSO)
Procedure:
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in pre-warmed complete neuron culture medium to achieve the desired final concentrations. A suggested starting range for a dose-response experiment is 1 nM to 1 µM.
-
Prepare a vehicle control working solution by diluting DMSO in the culture medium to the same final concentration as in the highest this compound treated wells (typically ≤ 0.1%).[5]
-
-
Treatment:
-
Carefully remove a portion of the existing culture medium from the primary neuron cultures.
-
Gently add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Incubate the neurons for the desired treatment duration. This can range from a few hours for acute signaling studies to several days or weeks for chronic effect studies.[2][4]
-
For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.
-
-
Downstream Analysis:
-
Following the treatment period, proceed with the desired downstream analyses, such as Western blotting to assess LRRK2 activity (Protocol 3), immunocytochemistry for morphological analysis (Protocol 4), or cell viability assays.
-
Protocol 3: Assessment of LRRK2 Kinase Inhibition by Western Blotting
Objective: To determine the efficacy of this compound in inhibiting LRRK2 kinase activity in primary neurons by measuring the phosphorylation of LRRK2 at Ser935.
Materials:
-
Primary neuron cultures treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysates to microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal to determine the extent of kinase inhibition.
-
Protocol 4: Immunocytochemistry for Neuronal Morphology
Objective: To assess the effects of this compound on neuronal morphology, such as neurite outgrowth and complexity.
Materials:
-
Primary neuron cultures on coverslips treated with this compound or vehicle
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against neuronal markers (e.g., MAP2 for dendrites, Tau or β-III tubulin for axons)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation and Staining:
-
After treatment, fix the neurons with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze neuronal morphology, such as neurite length and branching, using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. LRRK2 Kinase Activity Does Not Alter Cell-Autonomous Tau Pathology Development in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of LRRK2-IN-1 in iPSC-Derived Dopaminergic Neurons: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing battle against Parkinson's disease (PD), the use of patient-derived induced pluripotent stem cells (iPSCs) to model the disease in a dish has become a cornerstone of research. Specifically, iPSC-derived dopaminergic neurons from patients carrying mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene offer a powerful platform to investigate disease mechanisms and screen potential therapeutics. This document provides detailed application notes and protocols for the use of LRRK2-IN-1, a potent LRRK2 kinase inhibitor, in these cellular models.
Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic forms of Parkinson's disease. The most common mutation, G2019S, results in increased LRRK2 kinase activity, which is believed to play a central role in the neurodegenerative process. iPSC-derived dopaminergic neurons harboring LRRK2 mutations replicate key pathological features of PD, including heightened susceptibility to oxidative stress, accumulation of α-synuclein, and deficits in neurite outgrowth.
LRRK2-IN-1 is a small molecule that selectively inhibits the kinase activity of LRRK2. By blocking this activity, researchers can investigate the downstream consequences of LRRK2 signaling and evaluate the therapeutic potential of LRRK2 inhibition in mitigating disease-related phenotypes in iPSC-derived dopaminergic neurons.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the inhibitory activity and cellular effects of LRRK2-IN-1.
Table 1: Inhibitory Activity of LRRK2-IN-1
| Target | IC50 |
| LRRK2 (Wild-Type) | 13 nM |
| LRRK2 (G2019S Mutant) | 6 nM |
Table 2: Cellular Activity of LRRK2-IN-1
| Assay Type | Cell Line | Target Readout | IC50 / EC50 |
| TR-FRET | HEK293 | LRRK2 (WT) Phosphorylation | 0.08 µM |
| TR-FRET | HEK293 | LRRK2 (G2019S) Phosphorylation | 0.03 µM |
| Cellular Inhibition | HEK293, SH-SY5Y, Swiss 3T3 | LRRK2 Phosphorylation | 1-3 µM |
Table 3: Cytotoxicity and Genotoxicity of LRRK2-IN-1
| Parameter | Cell Line/Condition | Concentration |
| IC50 (Cytotoxicity) | HepG2 cells | 49.3 µM |
| Genotoxicity (with S9) | Not specified | 15.6 µM |
| Genotoxicity (without S9) | Not specified | 3.9 µM |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons
A widely adopted and effective method for generating midbrain dopaminergic neurons from iPSCs involves dual SMAD inhibition followed by patterning with specific growth factors.
Materials:
-
iPSCs cultured on Matrigel-coated plates in mTeSR1 medium.
-
Neural Induction Medium.
-
Noggin and SB431542.
-
SHH and FGF8.
-
Neuron Differentiation Medium containing BDNF, GDNF, and ascorbic acid.
-
Laminin-coated plates.
Procedure:
-
iPSC Culture: Maintain iPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Neural Induction: At 70-80% confluency, switch to Neural Induction Medium supplemented with Noggin and SB431542 for approximately 10-12 days to generate neural progenitor cells (NPCs).
-
Dopaminergic Patterning: Culture NPCs in Neural Induction Medium supplemented with SHH and FGF8 for 6-8 days to induce a midbrain fate.
-
Differentiation and Maturation: Plate the dopaminergic progenitors onto laminin-coated plates in Neuron Differentiation Medium. Mature the neurons for at least 4-6 weeks before conducting experiments.
Protocol 2: LRRK2-IN-1 Treatment and Western Blot for LRRK2 Phosphorylation
This protocol details the treatment of iPSC-derived dopaminergic neurons with LRRK2-IN-1 and subsequent analysis of LRRK2 phosphorylation.
Materials:
-
Mature iPSC-derived dopaminergic neurons.
-
LRRK2-IN-1 (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Lysis buffer.
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2.
-
Secondary antibody.
-
Western blot reagents and equipment.
Procedure:
-
Treatment: Treat mature dopaminergic neurons with LRRK2-IN-1 at desired concentrations (e.g., 100 nM to 1 µM) or vehicle for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot:
-
Prepare samples and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with the appropriate secondary antibody.
-
Detect and quantify band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
-
Protocol 3: Assessment of Neurite Outgrowth
This protocol describes how to assess the effect of LRRK2-IN-1 on neurite outgrowth in iPSC-derived dopaminergic neurons.
Materials:
-
Mature iPSC-derived dopaminergic neurons.
-
LRRK2-IN-1.
-
Vehicle control (DMSO).
-
4% Paraformaldehyde (PFA).
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
-
Fluorescently labeled secondary antibody and DAPI.
-
Fluorescence microscope and image analysis software.
Procedure:
-
Treatment: Treat mature dopaminergic neurons with LRRK2-IN-1 or vehicle for 7-14 days.
-
Immunocytochemistry:
-
Fix the cells with 4% PFA.
-
Permeabilize and block the cells.
-
Incubate with the primary antibody.
-
Incubate with the secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to trace and measure the total neurite length and the number of branches per neuron.
-
Protocol 4: Oxidative Stress Assay
This protocol outlines a method to measure the effect of LRRK2-IN-1 on oxidative stress in iPSC-derived dopaminergic neurons.
Materials:
-
Mature iPSC-derived dopaminergic neurons.
-
LRRK2-IN-1.
-
Vehicle control (DMSO).
-
Hydrogen peroxide (H₂O₂) or Rotenone.
-
CellROX Green Reagent or similar ROS indicator.
-
Fluorescence microscope or plate reader.
Procedure:
-
Treatment: Treat mature dopaminergic neurons with LRRK2-IN-1 or vehicle for 24-48 hours.
-
Induction of Oxidative Stress: Add H₂O₂ (e.g., 50-100 µM) or Rotenone (e.g., 100-500 nM) to the culture medium for the final 4-6 hours of the experiment.
-
ROS Detection: Add CellROX Green Reagent to the medium and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader to quantify the level of reactive oxygen species (ROS).
The utilization of LRRK2-IN-1 in iPSC-derived dopaminergic neurons provides a robust system for dissecting the role of LRRK2 kinase activity in Parkinson's disease pathogenesis. The protocols and data presented here offer a solid foundation for researchers to investigate the therapeutic potential of LRRK2 inhibition.
Application Notes and Protocols: Utilizing LRRK2 Inhibitors to Investigate Lysosomal Function in Parkinson's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Note on LRRK2-IN-14: The specific inhibitor "this compound" was not identified in the available literature. This document will proceed with information on the well-characterized and structurally similar LRRK2 kinase inhibitor, LRRK2-IN-1 , and other potent inhibitors like MLi-2 , which are widely used for studying lysosomal function in Parkinson's Disease (PD) models. The principles and protocols described are broadly applicable to potent and selective LRRK2 kinase inhibitors.
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] The G2019S mutation, the most common pathogenic LRRK2 mutation, leads to increased kinase activity, which is a key driver of neurodegeneration.[1][4] A growing body of evidence implicates lysosomal dysfunction as a central mechanism in PD pathogenesis.[1][5][6] LRRK2 has been shown to play a crucial role in regulating various aspects of the autophagy-lysosomal pathway.[7][8][9] Pathogenic LRRK2 mutations can lead to defects in lysosomal pH, morphology, and enzymatic activity, ultimately impairing the clearance of cellular waste, including the pathological aggregation of α-synuclein.[1][9][10]
LRRK2 kinase inhibitors, such as LRRK2-IN-1 and MLi-2, are powerful chemical tools to probe the physiological and pathological functions of LRRK2.[11] By acutely inhibiting LRRK2 kinase activity, researchers can investigate the direct consequences on lysosomal function and assess the potential of LRRK2 inhibition as a therapeutic strategy for PD. These inhibitors have been shown to rescue lysosomal deficits in various PD models, including patient-derived induced pluripotent stem cell (iPSC) neurons.[1][12]
These application notes provide a comprehensive guide for utilizing LRRK2 inhibitors to study lysosomal function in cellular and in vivo models of Parkinson's disease.
Key Applications
-
Investigating the role of LRRK2 kinase activity in lysosomal homeostasis: Determine how hyperactive LRRK2 contributes to lysosomal dysfunction.
-
Evaluating the therapeutic potential of LRRK2 inhibition: Assess the ability of LRRK2 inhibitors to rescue PD-related lysosomal and cellular phenotypes.
-
Elucidating the downstream signaling pathways of LRRK2: Identify the molecular players and mechanisms by which LRRK2 modulates lysosomal function.
-
Screening for novel therapeutic compounds: Utilize LRRK2 inhibitors as benchmark compounds in assays designed to identify new drugs that restore lysosomal function.
Data Presentation
Table 1: Effects of LRRK2 Mutations and Inhibition on Lysosomal Phenotypes in PD Models
| Parameter | PD Model with LRRK2 Mutation (e.g., G2019S) | Effect of LRRK2 Inhibitor (e.g., LRRK2-IN-1, MLi-2) | References |
| Lysosomal pH | Increased (alkalinization) | Normalization to wild-type levels | [1][5][12] |
| Lysosomal Morphology | Enlarged, clustered, perinuclear accumulation | Reversion to normal size and distribution | [1][11] |
| Lysosomal Enzyme Activity (e.g., Cathepsins, GCase) | Decreased | Rescue of enzyme activity | [1][9][12] |
| Autophagic Flux | Decreased/Impaired | Restoration of autophagic flux | [1][9] |
| α-synuclein Clearance | Impaired, leading to accumulation | Enhanced clearance, reduction of insoluble α-synuclein | [1][13][14] |
| Rab Protein Phosphorylation (e.g., Rab10) | Increased | Decreased | [7][15] |
Signaling Pathways and Experimental Workflow
LRRK2 Signaling in Lysosomal Dysfunction
General Experimental Workflow
Experimental Protocols
Protocol 1: Assessment of Lysosomal Morphology by Immunofluorescence
This protocol details the staining of LAMP1 (Lysosomal-Associated Membrane Protein 1), a marker for late endosomes and lysosomes, to assess lysosomal morphology.
Materials:
-
iPSC-derived neurons or other relevant cell models cultured on coverslips
-
LRRK2 inhibitor (e.g., LRRK2-IN-1, MLi-2)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer: 0.1% Triton X-100 and 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-LAMP1
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on coverslips and allow them to adhere and differentiate.
-
Treat cells with the LRRK2 inhibitor at the desired concentration and for the appropriate duration (e.g., 100 nM LRRK2-IN-1 for 3 days).[11] Include a vehicle-treated control group.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Incubate the cells in Permeabilization/Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LAMP1 antibody in the blocking buffer according to the manufacturer's instructions.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify lysosomal size, number, and distribution using image analysis software (e.g., ImageJ). Compare the results between inhibitor-treated and vehicle-treated cells.
-
Protocol 2: Western Blotting for LRRK2 Activity (pRab10) and α-synuclein
This protocol describes how to measure the phosphorylation of Rab10 at Threonine 73 (a direct substrate of LRRK2) and the levels of total and insoluble α-synuclein.
Materials:
-
Cell lysates from treated and control cells
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer with β-mercaptoethanol
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-pT73-Rab10, Rabbit anti-Rab10, Mouse anti-α-synuclein, Rabbit anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with LRRK2 inhibitor or vehicle as described in Protocol 1.
-
Lyse the cells in Lysis Buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
For insoluble α-synuclein, perform sequential extraction with Triton X-100 and then SDS.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pRab10, anti-α-synuclein) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).
-
Protocol 3: Measurement of Lysosomal pH
This protocol uses a ratiometric fluorescent dye, LysoSensor Yellow/Blue, to quantify the pH of lysosomes.
Materials:
-
Live cells cultured in a black-walled, clear-bottom 96-well plate
-
LRRK2 inhibitor and vehicle control
-
LysoSensor Yellow/Blue DND-160
-
Live-cell imaging medium
-
Fluorescence plate reader or microscope with dual-emission capabilities
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and treat with the LRRK2 inhibitor or vehicle.
-
-
Dye Loading:
-
Prepare a working solution of LysoSensor Yellow/Blue in the live-cell imaging medium according to the manufacturer's instructions.
-
Remove the treatment medium and incubate the cells with the LysoSensor working solution for 5-10 minutes at 37°C.
-
-
Imaging/Measurement:
-
Wash the cells once with the imaging medium.
-
Immediately measure the fluorescence using a plate reader or microscope.
-
Excite the dye at ~360 nm.
-
Measure the emission at ~440 nm (blue) and ~540 nm (yellow).
-
-
Data Analysis:
-
Calculate the ratio of the yellow to blue fluorescence intensity for each well.
-
A higher yellow/blue ratio indicates a more acidic environment.
-
Compare the ratios between inhibitor-treated and vehicle-treated cells. A decrease in the ratio in mutant cells treated with the inhibitor would indicate a rescue of the acidic lysosomal pH.
-
Conclusion
LRRK2 kinase inhibitors are indispensable tools for dissecting the role of LRRK2 in lysosomal function and for evaluating a key therapeutic strategy for Parkinson's disease. The protocols and data presented here provide a framework for researchers to investigate the intricate relationship between LRRK2, lysosomal biology, and the pathogenesis of PD. By utilizing these methods, the scientific community can further unravel the molecular mechanisms of this devastating neurodegenerative disease and accelerate the development of novel, disease-modifying therapies.
References
- 1. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 in Parkinson’s disease: in vivo models and approaches for understanding pathogenic roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Progress in LRRK2-Associated Parkinson’s Disease Animal Models [frontiersin.org]
- 4. LRRK2 - Wikipedia [en.wikipedia.org]
- 5. LRRK2 interacts with the vacuolar-type H+-ATPase pump a1 subunit to regulate lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2-Related Parkinson’s Disease Due to Altered Endolysosomal Biology With Variable Lewy Body Pathology: A Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in LRRK2 linked to Parkinson disease sequester Rab8a to damaged lysosomes and regulate transferrin-mediated iron uptake in microglia | PLOS Biology [journals.plos.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]
- 10. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. LRRK2 Kinase Inhibition Rescues Deficits in Lysosome Function Due to Heterozygous GBA1 Expression in Human iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parkinson’s Disease–Associated LRRK2 Interferes with Astrocyte-Mediated Alpha-Synuclein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The G2019S LRRK2 mutation exacerbates α-synuclein and tau neuropathology through divergent pathways in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LRRK2 recruitment, activity, and function in organelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LRRK2-IN-14 in LRRK2 G2019S Knock-in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, leads to a pathogenic gain-of-function, resulting in increased kinase activity. This hyperactivation is believed to contribute to the neurodegenerative processes in PD. LRRK2 G2019S knock-in mouse models, which express the mutant protein at physiological levels, are invaluable tools for studying disease mechanisms and for the preclinical evaluation of therapeutic candidates.
LRRK2-IN-14 is a potent, orally active, and blood-brain barrier-penetrant inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for the use of this compound in LRRK2 G2019S knock-in mouse models to assess target engagement and downstream therapeutic effects.
LRRK2 Signaling Pathway and Point of Intervention
The G2019S mutation enhances the catalytic activity of the LRRK2 kinase domain. This leads to the hyperphosphorylation of downstream substrates, such as Rab GTPases (e.g., Rab10), which are involved in vesicular trafficking. Dysregulation of this pathway is linked to cellular deficits, including impaired autophagy and lysosomal function, and may contribute to the aggregation of proteins like α-synuclein and tau. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby reducing the phosphorylation of its substrates and aiming to restore normal cellular function.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and reference compounds.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
|---|---|---|
| LRRK2 (G2019S) Cell Activity IC₅₀ | 6.3 nM | [1] |
| hERG IC₅₀ | 22 µM |[1] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in ICR Mice
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Brain Cₘₐₓ (ng/mL) | % LRRK2 Phosphorylation Inhibition (Brain) | Reference |
|---|---|---|---|---|---|---|---|
| p.o. | 5 | 2803 | 0.083 | 0.709 | 837 | Not Reported | [1] |
| p.o. | 30 | Not Reported | Not Reported | Not Reported | Not Reported | 66% reduction |[1] |
Table 3: Reference Data for Chronic LRRK2 Inhibitor Studies in LRRK2 G2019S Mice
| Compound | Dose and Administration | Duration | Key Findings | Reference |
|---|---|---|---|---|
| MLi-2 | 60 mg/kg/day in diet | 10 weeks | Reverted hyperactive pS1292 LRRK2 and pS106 Rab12 to wild-type levels. | [2] |
| GNE-7915 | 100 mg/kg s.c. twice weekly | 18 weeks | Reduced α-synuclein oligomers in the striatum. |[3] |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Study
Protocol 1: Acute Oral Administration of this compound for Pharmacodynamic Assessment
Objective: To determine the acute in vivo target engagement of this compound by measuring the inhibition of LRRK2 substrate phosphorylation in the brain and peripheral tissues.
Materials:
-
LRRK2 G2019S knock-in mice and wild-type littermate controls
-
This compound
-
Vehicle (e.g., 40% (w/v) Hydroxypropyl-β-Cyclodextran in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Standard laboratory equipment for animal handling and euthanasia
-
Equipment for tissue homogenization and protein analysis (see Protocol 3)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound for the desired dose (e.g., 30 mg/kg).
-
Prepare the vehicle solution.
-
Suspend this compound in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare fresh on the day of dosing.
-
-
Animal Dosing:
-
Acclimatize mice to handling and the gavage procedure for several days prior to the experiment.
-
Weigh each mouse to ensure accurate dosing.
-
Administer this compound solution or vehicle control via oral gavage. A typical volume is 5-10 µL/g of body weight.
-
-
Tissue Collection:
-
Euthanize mice at a predetermined time point post-dosing (e.g., 1-4 hours) to assess peak inhibitor activity.
-
Perfuse animals with ice-cold PBS.
-
Rapidly dissect brain regions (e.g., striatum, cortex) and peripheral tissues (e.g., kidney, lung).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: Chronic Administration of this compound via In-Diet Formulation
Objective: To evaluate the long-term efficacy and safety of this compound.
Materials:
-
LRRK2 G2019S knock-in mice and wild-type littermate controls
-
This compound
-
Custom diet formulation service or equipment for in-house diet preparation
-
Standard laboratory equipment for long-term animal housing and monitoring
Procedure:
-
Diet Formulation:
-
Determine the target daily dose (e.g., 30-60 mg/kg/day).
-
Based on the average daily food consumption of the mouse strain (typically 3-5 g for a 30 g mouse), calculate the required concentration of this compound to be incorporated into the chow.
-
Have the inhibitor-formulated and control diets prepared by a commercial vendor or prepare in-house.
-
-
Animal Treatment:
-
House mice individually or in small groups and provide ad libitum access to the this compound-formulated or control diet and water.
-
Monitor food consumption and body weight regularly.
-
-
Study Duration and Analysis:
-
The treatment duration can range from several weeks to months, depending on the study's objectives.
-
Perform behavioral assessments at specified intervals.
-
At the end of the study, collect tissues for biochemical and histological analysis as described in the subsequent protocols.
-
Protocol 3: Western Blot Analysis of Phosphorylated Rab10 (pRab10)
Objective: To quantify the levels of pRab10 (Thr73) as a biomarker of LRRK2 kinase activity.
Materials:
-
Frozen brain tissue (e.g., striatum)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pRab10 (Thr73)
-
Rabbit anti-total Rab10
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize bands using an imaging system.
-
-
Densitometry Analysis:
-
Quantify band intensities and normalize pRab10 levels to total Rab10 and the loading control.
-
Protocol 4: Immunohistochemical Analysis of α-Synuclein Pathology
Objective: To assess the effect of this compound on the aggregation and deposition of α-synuclein.
Materials:
-
Formalin-fixed, paraffin-embedded or fresh-frozen brain sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: Mouse anti-phospho-α-synuclein (Ser129)
-
Biotinylated secondary antibody (anti-mouse)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope
Procedure:
-
Slide Preparation and Antigen Retrieval:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval by heating sections in citrate buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash with PBS.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Acquire images using a brightfield microscope.
-
Quantify the α-synuclein pathology using stereological methods or by measuring the percent area occupied by the signal in specific brain regions.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LRRK2-IN-14 Administration in In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease (PD) research. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease.[1][2][3] LRRK2-IN-14 is an orally active and blood-brain barrier-permeable inhibitor of LRRK2, demonstrating an IC50 of 6.3 nM for the pathogenic G2019S mutant of LRRK2 in cellular assays.[4] These application notes provide detailed protocols and quantitative data to guide the administration of this compound in in vivo rodent studies for the investigation of LRRK2-related biology and its potential as a therapeutic agent for Parkinson's disease.
Data Presentation
Pharmacokinetic Profile of this compound in ICR Mice
The following table summarizes the pharmacokinetic parameters of this compound in ICR mice following a single intravenous (i.v.) or oral (p.o.) administration.
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-last (ng·h/mL) | F (%) |
| i.v. | 5 | N/A | N/A | 0.905 | 5122 | N/A |
| p.o. | 5 | 2803 | 0.083 | 0.709 | 3657 | 70.9 |
| p.o. (brain) | 5 | 837 | 0.292 | 0.648 | 1230 | N/A |
Data from MedChemExpress product sheet for this compound.[4]
In Vivo Target Engagement of LRRK2 Inhibitors in Rodents
The following tables present data on the in vivo target engagement of potent and selective LRRK2 inhibitors, such as MLi-2, which can serve as a reference for designing studies with this compound. These studies typically measure the inhibition of LRRK2 autophosphorylation (e.g., at Ser1292) and the phosphorylation of its downstream substrate, Rab10, in various tissues.
Table 1: Dose-Dependent Inhibition of LRRK2 pS1292 and Rab10 pT73 in G2019S KI Mice (1-hour post-dose)
| Tissue | MLi-2 Dose (mg/kg) | % Inhibition of pS1292 LRRK2 | % Inhibition of pT73 Rab10 |
| Kidney | 1 | Significant | ~50% |
| Lung | 1 | Significant | ~50% |
| Brain | 10 | Significant | ~50% |
| Kidney | 10 | >50% | ~70% |
| Lung | 10 | >50% | ~70% |
| Brain | 30 | >50% | >50% |
Adapted from preclinical studies with the LRRK2 inhibitor MLi-2.[5]
Table 2: Time-Course of LRRK2 and Rab10 Phosphorylation Inhibition and Recovery in G2019S KI Mice (10 mg/kg MLi-2)
| Tissue | Time Point | pS1292 LRRK2 Inhibition | pT73 Rab10 Inhibition |
| Brain | 0.5 h | Maximal | Maximal |
| Brain | 1 h | Sustained | Sustained |
| Brain | 3 h | Sustained | Partial Recovery |
| Brain | 12 h | Partial Recovery | Near Baseline |
| Brain | 24 h | Near Baseline | Baseline |
| Kidney | 0.5 h | Maximal | Maximal |
| Kidney | 24 h | Sustained | Partial Recovery |
| Kidney | 72 h | Partial Recovery | Near Baseline |
Adapted from preclinical studies with the LRRK2 inhibitor MLi-2.[5]
Experimental Protocols
Protocol 1: Acute Oral Administration of this compound for Pharmacodynamic Studies
Objective: To assess the acute dose-dependent inhibition of LRRK2 kinase activity in the brain and peripheral tissues of rodents.
Materials:
-
This compound
-
Vehicle solution: 40% (w/v) Hydroxypropyl-β-Cyclodextran in sterile water. Note: This vehicle has been successfully used for the LRRK2 inhibitor MLi-2 and is a recommended starting point for this compound.[5]
-
Rodent strain (e.g., ICR mice, C57BL/6 mice, or Sprague-Dawley rats)
-
Oral gavage needles
-
Syringes
-
Dissection tools
-
Tissue homogenization buffer with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
Antibodies for Western blotting:
-
Anti-pS1292-LRRK2
-
Anti-total LRRK2
-
Anti-pT73-Rab10
-
Anti-total Rab10
-
Loading control antibody (e.g., anti-β-actin)
-
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired doses (e.g., 1, 3, 10, 30, 60 mg/kg) and the number of animals.
-
Dissolve this compound in the vehicle solution. Gentle heating and sonication may be required to achieve complete dissolution. Prepare a fresh solution on the day of the experiment.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions for at least one week.
-
Randomly assign animals to different dose groups, including a vehicle control group.
-
Administer a single dose of this compound or vehicle via oral gavage. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg for mice).
-
-
Tissue Collection:
-
At a predetermined time point post-dosing (e.g., 1 hour), euthanize the animals using an approved method.[5]
-
Immediately perfuse the animals with ice-cold PBS to remove blood from the tissues.
-
Dissect the brain, kidneys, and lungs. Rapidly freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
-
-
Tissue Processing and Western Blot Analysis:
-
Homogenize the frozen tissues in lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to assess the levels of pS1292-LRRK2, total LRRK2, pT73-Rab10, and total Rab10.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Chronic Administration of this compound in a Rodent Model of Parkinson's Disease
Objective: To evaluate the long-term efficacy and target engagement of this compound in a rodent model of Parkinson's disease.
Materials:
-
This compound
-
Vehicle solution (as in Protocol 1) or formulated in diet.
-
Rodent model of Parkinson's disease (e.g., LRRK2 G2019S knock-in mice, or a toxin-induced model such as rotenone (B1679576) administration).[1][6]
-
Behavioral testing apparatus (e.g., open field, rotarod).
-
Immunohistochemistry reagents.
-
Microscope for imaging.
Procedure:
-
Dosing Regimen:
-
Based on acute studies, determine an appropriate daily dose of this compound. Chronic studies with other LRRK2 inhibitors have used doses ranging from 10 to 60 mg/kg/day, administered either by daily oral gavage or formulated in the diet.[5]
-
Treat the animals for a specified duration (e.g., 10 weeks).[5]
-
-
Behavioral Assessments:
-
Perform behavioral tests at baseline and at regular intervals throughout the treatment period to assess motor function.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain and peripheral tissues.
-
A subset of animals can be used for pharmacodynamic analysis as described in Protocol 1 to confirm target engagement.
-
Process brain tissue for immunohistochemical analysis of markers for neurodegeneration (e.g., tyrosine hydroxylase staining in the substantia nigra and striatum) and pathology (e.g., α-synuclein aggregation).
-
Biochemical assays can be performed on tissue lysates to measure levels of relevant proteins.
-
Signaling Pathways and Workflows
LRRK2 Signaling Pathway
Caption: LRRK2 signaling cascade and point of inhibition.
Experimental Workflow for In Vivo this compound Studies
Caption: Workflow for this compound rodent studies.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with this compound. It is crucial to perform pilot studies to determine the optimal dose and administration route for the specific rodent model and experimental goals. Careful monitoring of animal health and welfare throughout the study is paramount. The use of robust pharmacodynamic markers, such as the phosphorylation status of LRRK2 and its substrates, is essential for confirming target engagement and interpreting experimental outcomes. These guidelines will facilitate the effective use of this compound in advancing our understanding of LRRK2 biology and its role in Parkinson's disease.
References
- 1. LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in LRRK2-Associated Parkinson’s Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 inhibition prevents endolysosomal deficits seen in human Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) of LRRK2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a physiologically relevant cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein against thermal denaturation. When a protein is heated, it unfolds and aggregates. However, the binding of a ligand can increase the thermal stability of the protein, resulting in a higher melting temperature (Tagg). This thermal shift (ΔTagg) is a direct measure of target engagement.
LRRK2: A Key Target in Parkinson's Disease
Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that functions as a kinase and a GTPase. Mutations in the LRRK2 gene are a major genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity and is a significant risk factor for the disease. As a central player in cellular pathways, including vesicular trafficking and autophagy, LRRK2 has emerged as a critical therapeutic target for the development of disease-modifying treatments for Parkinson's disease.
LRRK2-IN-1: A Potent and Selective LRRK2 Inhibitor
LRRK2-IN-1 is a potent and selective, ATP-competitive inhibitor of LRRK2 kinase activity. It has demonstrated high affinity for both wild-type (WT) LRRK2 and the pathogenic G2019S mutant in various biochemical and cellular assays. By inhibiting the kinase activity of LRRK2, LRRK2-IN-1 can modulate downstream signaling events and is a valuable tool for studying the cellular functions of LRRK2 and for the development of therapeutic agents.
LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1
LRRK2 is a complex signaling protein with multiple domains. Its kinase activity is central to its pathological role in Parkinson's disease. Upon activation, LRRK2 phosphorylates a number of substrates, including a subset of Rab GTPases, which are key regulators of intracellular vesicle trafficking. LRRK2-IN-1 binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting its downstream signaling.
Caption: LRRK2 Signaling and Inhibition.
Quantitative Data Summary
The following tables summarize the known potency of LRRK2-IN-1 from biochemical and cellular assays, as well as illustrative data from a Cellular Thermal Shift Assay (CETSA).
Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants
| LRRK2 Variant | Assay Type | IC50 (nM) |
| LRRK2 (WT) | Biochemical | 13 |
| LRRK2 (G2019S) | Biochemical | 6 |
| LRRK2 (WT) | Cellular (TR-FRET) | 80 |
| LRRK2 (G2019S) | Cellular (TR-FRET) | 30 |
Table 2: Illustrative CETSA Data - Thermal Shift (ΔTagg)
This data is for illustrative purposes to demonstrate the expected outcome of a CETSA experiment with a potent binder like LRRK2-IN-1, based on thermal stabilization of up to 20°C observed in non-cellular thermal shift assays.
| Compound | Concentration (µM) | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | - | 45.0 | - |
| LRRK2-IN-1 | 1 | 55.2 | +10.2 |
| LRRK2-IN-1 | 10 | 63.5 | +18.5 |
Table 3: Illustrative CETSA Data - Isothermal Dose-Response
This data is for illustrative purposes to demonstrate the expected outcome of an isothermal dose-response CETSA experiment.
| LRRK2-IN-1 Concentration (µM) | % LRRK2 Remaining (Normalized) |
| 0 (Vehicle) | 100 |
| 0.01 | 105 |
| 0.1 | 150 |
| 1 | 250 |
| 10 | 320 |
| EC50 (µM) | ~0.2 |
Experimental Protocols
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps, from cell treatment to data analysis.
Caption: CETSA Experimental Workflow.
Detailed Protocol for LRRK2-IN-1 CETSA
1. Cell Culture and Treatment:
-
Culture cells expressing LRRK2 (e.g., HEK293 cells stably expressing wild-type or G2019S LRRK2) to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) at a density of 1-2 x 10^7 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Treat the cells with various concentrations of LRRK2-IN-1 (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
2. Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
For generating a melt curve, heat the samples at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
For an isothermal dose-response curve, heat all samples at a single, pre-determined temperature (e.g., 50°C, the temperature at which a significant change in protein stability is observed) for 3 minutes, followed by cooling.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
4. Protein Quantification (Western Blot):
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the amount of soluble LRRK2 at each temperature or compound concentration.
5. Data Analysis:
-
Melt Curve: Plot the percentage of soluble LRRK2 (normalized to the 37°C sample) against the temperature. The Tagg is the temperature at which 50% of the protein is denatured. A shift in the melt curve to the right in the presence of LRRK2-IN-1 indicates thermal stabilization.
-
Isothermal Dose-Response Curve: Plot the percentage of soluble LRRK2 (normalized to the vehicle-treated sample) against the log concentration of LRRK2-IN-1. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.
Conclusion
The Cellular Thermal Shift Assay is a valuable method for confirming the direct engagement of LRRK2-IN-1 with its target, LRRK2, in a cellular context. By following these protocols, researchers can generate robust data to validate the intracellular activity of LRRK2 inhibitors and advance the development of novel therapeutics for Parkinson's disease.
Troubleshooting & Optimization
LRRK2-IN-14 Technical Support Center: Solubility and Stability in DMSO
For researchers, scientists, and drug development professionals utilizing the LRRK2 inhibitor, LRRK2-IN-14, ensuring its proper dissolution and stability in DMSO is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of solubility and stability considerations, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and similar LRRK2 inhibitors. For a related compound, LRRK2-IN-1, a solubility of up to 30 mg/mL (52.57 mM) in DMSO has been reported, often requiring sonication to achieve complete dissolution.[1] It is critical to use anhydrous, high-purity DMSO to prevent the introduction of water, which can significantly decrease the solubility of hydrophobic compounds like this compound.
Q2: My this compound powder is not fully dissolving in DMSO. What can I do?
A2: If you encounter difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic water bath for 5-10 minutes to aid dissolution.[2]
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, as it may lead to compound degradation.[2]
-
Vortexing: Vigorous vortexing for 1-2 minutes can help break up powder aggregates and facilitate dissolution.[2]
-
Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of the compound.[3]
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can lead to compound degradation.[2] For short-term storage (up to 6 months), -20°C is generally acceptable.[2]
Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic compounds prepared in DMSO. To mitigate this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity and precipitation.[2]
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in the cell culture medium. Add the concentrated stock dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[4]
-
Pre-warmed Medium: Pre-warming the cell culture medium to 37°C can sometimes improve the solubility of the compound upon dilution.[2]
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data for LRRK2 inhibitors. While specific data for this compound is limited, the data for closely related compounds provides a valuable reference.
Table 1: Solubility of LRRK2 Inhibitors in DMSO
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Notes |
| This compound | 381.35[5] | Data not explicitly available | General guidance for hydrophobic small molecules applies. |
| LRRK2-IN-1 | 570.68[1] | ≥ 30 mg/mL (52.57 mM)[1] | Requires sonication.[1] |
| MLi-2 | 379.46[3] | 50 mg/mL (131.77 mM)[3] | Requires sonication; hygroscopic nature of DMSO impacts solubility.[3] |
Table 2: Recommended Storage Conditions for LRRK2 Inhibitor DMSO Stock Solutions
| Storage Temperature | Duration | Recommendation |
| -20°C | Short-term (up to 6 months)[2] | Aliquot to avoid freeze-thaw cycles.[2] |
| -80°C | Long-term (up to 1 year)[2] | Aliquot to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Calculate the required volume of DMSO to prepare a 10 mM stock solution based on the mass of the this compound powder (Molecular Weight: 381.35 g/mol ).[5]
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[2]
-
If the powder is not completely dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
To achieve a final concentration of 10 µM this compound in your cell culture, first prepare an intermediate dilution. For instance, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution.
-
Mix the intermediate dilution thoroughly by gentle pipetting.
-
Add the required volume of the intermediate dilution to your cell culture wells to reach the final desired concentration. For example, to achieve a 10 µM final concentration in a 1 mL well, add 100 µL of the 100 µM intermediate solution.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Remember to include a vehicle control (DMSO only) in your experiment at the same final concentration as in the drug-treated wells.
Visual Guides
Caption: Workflow for preparing this compound stock solutions in DMSO.
Caption: Troubleshooting guide for this compound solubility issues.
References
Optimizing LRRK2-IN-14 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of LRRK2-IN-14 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, targeting the kinase domain of both wild-type (WT) and mutant forms of LRRK2, such as the common G2019S mutation.[1] By blocking the kinase activity of LRRK2, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, thereby modulating the LRRK2 signaling pathway.
Q2: What is a recommended starting concentration for this compound in cell culture?
A recommended starting point for this compound is to perform a dose-response experiment ranging from 10 nM to 1 µM. Significant inhibition of LRRK2 kinase activity is often observed in the 100 nM to 1 µM range for similar LRRK2 inhibitors in various cell lines.[1] The optimal concentration will depend on the specific cell type, the LRRK2 mutation status, and the experimental endpoint.
Q3: How should I prepare and dissolve this compound for cell culture experiments?
This compound, like many kinase inhibitors, has limited aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[2] For cell-based assays, create fresh serial dilutions of the DMSO stock in pre-warmed cell culture medium immediately before use. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low, typically below 0.5%, and ideally at or below 0.1%.[3] Sonication or gentle warming (to 37°C) can aid in the dissolution of the stock solution.[2][3]
Q4: How can I verify that this compound is inhibiting LRRK2 kinase activity in my cells?
The most common method to confirm LRRK2 inhibition is to perform a Western blot analysis to assess the phosphorylation status of LRRK2 or its substrates. A reduction in the phosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser935) or a decrease in the phosphorylation of a downstream substrate like Rab10 at Thr73 are reliable indicators of LRRK2 kinase inhibition.[4]
Q5: What are the potential off-target effects of this compound?
While this compound is designed to be a selective LRRK2 inhibitor, off-target effects on other kinases can occur, especially at higher concentrations. It is advisable to consult kinase profiling data for the specific inhibitor if available. To confirm that an observed phenotype is due to on-target LRRK2 inhibition, consider using a structurally different LRRK2 inhibitor as a comparison or a "kinase-dead" LRRK2 mutant as a negative control.[1]
Data Presentation
Table 1: Inhibitory Activity of LRRK2 Inhibitors
| Compound | Target | IC50 | Cell Line | Assay Type |
| This compound | LRRK2 (G2019S) | 6.3 nM | - | Cellular Activity |
| LRRK2-IN-1 | LRRK2 (WT) | 13 nM | - | Biochemical |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 nM | - | Biochemical |
| LRRK2-IN-1 | LRRK2 (WT) | 0.08 µM | U-2 OS | TR-FRET |
| LRRK2-IN-1 | LRRK2 (G2019S) | 0.03 µM | U-2 OS | TR-FRET |
| LRRK2-IN-1 | HepG2 | 49.3 µM | - | Cytotoxicity |
| GSK2578215A | LRRK2 (WT & G2019S) | ~10 nM | - | Biochemical |
| PF-06447475 | LRRK2 | 3 nM | - | Biochemical |
Note: Data for LRRK2-IN-1, GSK2578215A, and PF-06447475 are provided for comparative purposes. Researchers should generate their own dose-response curves for this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Cellular LRRK2 Autophosphorylation Assay via Western Blot
This protocol details the assessment of this compound's ability to inhibit LRRK2 autophosphorylation in a cellular context.
Materials:
-
Cells expressing LRRK2 (e.g., SH-SY5Y, HEK293T overexpressing LRRK2)
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere and reach 70-80% confluency. Treat cells with a serial dilution of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the phospho-signal to the total LRRK2 signal to determine the extent of inhibition.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Mandatory Visualizations
References
LRRK2-IN-14 off-target effects in kinase screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LRRK2-IN-14 in kinase screening and other experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Its primary target is the kinase domain of LRRK2, including the common pathogenic mutant G2019S. It is designed to be an ATP-competitive inhibitor.
Q2: What are the expected on-target cellular effects of this compound?
Inhibition of LRRK2 kinase activity by this compound is expected to produce several key cellular effects. A primary and readily measurable downstream effect is the dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935). This dephosphorylation event disrupts the binding of 14-3-3 proteins to LRRK2. The loss of 14-3-3 binding leads to a change in the subcellular localization of LRRK2, often causing it to form filamentous or skein-like structures within the cytoplasm.[1]
Q3: What are the known off-target effects of this compound?
While this compound is designed to be selective for LRRK2, it may exhibit off-target activity against other kinases, particularly at higher concentrations. Comprehensive kinome-wide screening data for this compound is not broadly published, but data from the closely related compound, LRRK2-IN-1, indicates potential off-target interactions. For example, LRRK2-IN-1 has been shown to inhibit other kinases such as DCLK2. It is crucial to consult available selectivity data and consider potential off-target effects when interpreting experimental results.
Q4: How can I assess the potency and selectivity of my batch of this compound?
It is recommended to perform in-house validation of each new batch of this compound. This can be achieved through a combination of in vitro biochemical assays to determine the IC50 against purified LRRK2 (both wild-type and relevant mutants) and a broad kinase screening panel (e.g., KINOMEscan) to assess its selectivity profile. Cellular assays, such as monitoring the dephosphorylation of LRRK2 at Ser935, can confirm target engagement and potency in a more physiologically relevant context.
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibition of LRRK2 Activity in Biochemical Assays
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | Inhibitor Insolubility: this compound may have limited solubility in aqueous buffers. | Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before diluting into the assay buffer. Prepare fresh stock solutions and consider a brief sonication. |
| High ATP Concentration: As an ATP-competitive inhibitor, high concentrations of ATP in the assay can outcompete this compound. | Determine the Km of ATP for your LRRK2 enzyme preparation and use an ATP concentration at or below the Km. Alternatively, perform an ATP competition assay to understand the inhibitor's potency at different ATP concentrations. | |
| Inactive Enzyme: The purified LRRK2 enzyme may have lost activity due to improper storage or handling. | Verify the activity of your LRRK2 enzyme using a known potent inhibitor as a positive control. Use a fresh batch of enzyme if necessary. | |
| High background signal | Non-specific binding: Antibodies or detection reagents may be binding non-specifically. | Optimize antibody concentrations, blocking conditions, and wash steps. Include appropriate controls, such as a "no enzyme" control, to determine the source of the background. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Prepare fresh buffers and use high-purity reagents. |
Guide 2: Unexpected or Inconsistent Results in Cell-Based Assays
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of cellular response (e.g., no dephosphorylation of LRRK2 Ser935) | Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane. | Verify the cell permeability of this compound in your specific cell line if data is available. Consider using cell lines with lower expression of efflux pumps like P-glycoprotein. |
| Inhibitor Efflux: Active transport of the inhibitor out of the cell by efflux pumps. | Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) as a diagnostic tool, with appropriate controls. | |
| Low LRRK2 Expression: The cell line may express low levels of endogenous LRRK2. | Confirm LRRK2 expression levels by western blot or qPCR. Consider using a cell line with higher endogenous expression or an overexpression system. | |
| Cell Toxicity Observed | High Inhibitor Concentration: The concentration of this compound used may be cytotoxic. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Ensure the final DMSO concentration is below the toxic threshold (typically <0.5%). |
| Off-target Effects: Inhibition of other essential kinases may lead to cell death. | Consult kinome-wide selectivity data. If a specific off-target is suspected, use a more selective inhibitor for that kinase as a control to see if it recapitulates the toxic phenotype. Consider using a structurally distinct LRRK2 inhibitor to confirm that the toxicity is not a compound-specific artifact. | |
| Variability in LRRK2 Phosphorylation Status | Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration can influence signaling pathways. | Maintain consistent cell culture practices. Use low-passage cells and ensure consistent plating densities. |
| Sample Preparation: Inconsistent lysis or sample handling can lead to variability. | Use lysis buffers containing fresh protease and phosphatase inhibitors. Ensure consistent protein concentrations for analysis. |
Quantitative Data
Table 1: Potency of this compound
| Target | Assay Type | IC50 | Reference |
| LRRK2 (G2019S) | Cellular | 6.3 nM | [2] |
| hERG | Electrophysiology | 22 µM | [2] |
Table 2: Selectivity Profile of LRRK2-IN-1 (a closely related analog)
Data presented as % of control at a given concentration, where a lower value indicates stronger binding/inhibition.
| Kinase | % of Control @ 10 µM |
| LRRK2 | <1% |
| DCLK2 | <10% |
| MAPK7 | <10% |
| DCLK1 | <10% |
| PLK4 | <10% |
| RPS6KA2 | <10% |
| RPS6KA6 | <10% |
| AURKB | >10% |
| CHEK2 | >10% |
| MKNK2 | >10% |
| MYLK | >10% |
| NUAK1 | >10% |
| PLK1 | >10% |
Note: This data is for LRRK2-IN-1 and should be used as a reference. The off-target profile of this compound may differ.
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Assay (Radiometric)
Objective: To determine the IC50 of this compound against purified LRRK2 enzyme.
Materials:
-
Purified recombinant LRRK2 (Wild-type or mutant)
-
LRRK2tide or Nictide peptide substrate
-
This compound
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
[γ-³²P]ATP
-
ATP
-
96-well plates
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 µM with 3-fold serial dilutions.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the LRRK2 enzyme to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for LRRK2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cellular LRRK2 Target Engagement Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at Ser935.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with high endogenous expression)
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pSer935-LRRK2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.
-
Strip the membrane and re-probe with an antibody against total LRRK2 to serve as a loading control.
-
Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal to determine the extent of inhibition at each inhibitor concentration.
Visualizations
Caption: LRRK2 signaling pathway and the mechanism of inhibition by this compound.
Caption: General experimental workflow for characterizing this compound.
References
How to address poor cell permeability of LRRK2-IN-14
Welcome to the technical support center for LRRK2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of LRRK2-IN-1 in experimental settings, with a particular focus on its known poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is LRRK2-IN-1 and what is its primary mechanism of action?
A1: LRRK2-IN-1 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domain of both wild-type LRRK2 and the common pathogenic G2019S mutant.[3][4] By binding to the kinase domain, LRRK2-IN-1 prevents the phosphorylation of LRRK2 substrates, effectively blocking its downstream signaling pathways.[4] In cellular models, treatment with LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at serine residues S910 and S935, which subsequently disrupts its interaction with 14-3-3 proteins.[5]
Q2: I am observing minimal to no effect of LRRK2-IN-1 in my cell-based assays. What could be the underlying issue?
A2: A primary challenge with LRRK2-IN-1 is its poor cell permeability and low brain penetration.[6][7] This means that the compound may not be efficiently crossing the cell membrane to reach its intracellular target, LRRK2. Consequently, you may need to use higher concentrations or longer incubation times to observe an effect. However, it is crucial to balance this with the potential for cytotoxicity at higher concentrations.[1][6]
Q3: What are the known off-target effects and cytotoxic potential of LRRK2-IN-1?
A3: LRRK2-IN-1 has been reported to be moderately cytotoxic, with an IC50 for cytotoxicity of 49.3 μM in HepG2 cells.[1][4] Furthermore, it has exhibited genotoxicity at concentrations as low as 3.9 μM in the absence of S9 metabolic activation.[1][4] Off-target kinase inhibition has been observed, with notable inhibition of MAPK7.[1] Therefore, it is essential to perform dose-response experiments to identify a concentration that effectively inhibits LRRK2 without causing significant cell death or off-target effects in your specific cell line.
Q4: Are there more cell-permeable alternatives to LRRK2-IN-1?
A4: Yes, several second-generation LRRK2 inhibitors have been developed with improved pharmacokinetic properties, including enhanced cell permeability and blood-brain barrier penetration. Some notable alternatives include GNE-7915, PF-06447475, and DNL201.[7][8][9] These compounds may serve as better tool compounds for in vitro and in vivo studies where cell permeability is a critical factor.
Troubleshooting Guide: Addressing Poor Cell Permeability of LRRK2-IN-1
This guide provides a systematic approach to troubleshoot experiments when poor cell permeability of LRRK2-IN-1 is suspected.
| Problem | Potential Cause | Suggested Solution |
| No or weak inhibition of LRRK2 activity (e.g., pS935-LRRK2 levels remain high) | 1. Insufficient intracellular concentration of LRRK2-IN-1 due to poor permeability. 2. Suboptimal incubation time. 3. Degradation of the compound in culture media. | 1. Increase Concentration: Perform a dose-response experiment with a concentration range of 1-10 µM to determine the optimal concentration for your cell type.[4] 2. Increase Incubation Time: Extend the incubation period (e.g., 24, 48, or 72 hours) to allow for sufficient accumulation of the inhibitor within the cells. 3. Media Replenishment: For longer-term experiments, consider replenishing the media with fresh LRRK2-IN-1 every 24-48 hours. |
| High levels of cell death observed | 1. LRRK2-IN-1 concentration is too high, leading to cytotoxicity. 2. Solvent (e.g., DMSO) toxicity. | 1. Optimize Concentration: Determine the IC50 for cytotoxicity in your cell line using an assay like MTT or LDH release. Use a concentration that is effective for LRRK2 inhibition but well below the cytotoxic threshold. 2. Vehicle Control: Ensure the final solvent concentration is minimal and consistent across all treatment groups, including a vehicle-only control. |
| Inconsistent results between experiments | 1. Variability in cell density or health. 2. Inconsistent compound handling and dilution. | 1. Standardize Cell Culture: Ensure consistent cell seeding density and monitor cell health prior to and during the experiment. 2. Proper Compound Preparation: Prepare fresh dilutions of LRRK2-IN-1 for each experiment from a validated stock solution. |
| Observed phenotype may be due to off-target effects | LRRK2-IN-1 is inhibiting other kinases. | Use a Structurally Different LRRK2 Inhibitor: Confirm your findings by using a structurally distinct, cell-permeable LRRK2 inhibitor (e.g., GNE-7915) as a control. An authentic LRRK2-dependent phenotype should be reproducible with different inhibitors. |
Quantitative Data Summary
The following table provides a comparative overview of LRRK2-IN-1 and some of its more cell-permeable alternatives.
| Compound | IC50 LRRK2 (WT) | IC50 LRRK2 (G2019S) | Cellular Potency (pS935 LRRK2 IC50) | Brain Penetration | Notes |
| LRRK2-IN-1 | 13 nM[1] | 6 nM[1] | 80 nM (HEK293)[1] | Low[6] | Poor cell permeability, cytotoxic and genotoxic.[1][6] |
| GNE-7915 | - | - | - | High | Brain-penetrant LRRK2 inhibitor.[8] |
| PF-06447475 | - | - | - | Good | High potency and selectivity.[7] |
| DNL201 | - | - | - | Good | Has been evaluated in clinical trials.[9] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is a standard method to evaluate the intestinal permeability of a compound and can provide insights into its general cell permeability characteristics.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
LRRK2-IN-1
-
Lucifer Yellow (as a marker for monolayer integrity)
-
Fluorescence plate reader
-
LC-MS/MS for compound quantification
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Test:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing Lucifer Yellow to the apical chamber and fresh HBSS to the basolateral chamber.
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence in the basolateral chamber. A low level of Lucifer Yellow permeation indicates a tight monolayer.
-
-
Permeability Assessment (Apical to Basolateral - A-B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the dosing solution of LRRK2-IN-1 in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from both chambers at the end of the incubation.
-
-
Permeability Assessment (Basolateral to Apical - B-A):
-
To assess active efflux, perform the assay in the reverse direction, adding the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Sample Analysis: Quantify the concentration of LRRK2-IN-1 in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: Cellular LRRK2 Target Engagement Assay
This protocol is to determine the effective concentration of LRRK2-IN-1 required to inhibit LRRK2 kinase activity within cells by measuring the phosphorylation of LRRK2 at Ser935.
Materials:
-
Cell line of interest (e.g., HEK293 cells overexpressing LRRK2, or a cell line endogenously expressing LRRK2)
-
Complete culture medium
-
LRRK2-IN-1 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of LRRK2-IN-1 in complete culture medium. A suggested concentration range is 0 (vehicle control), 0.1, 0.3, 1, 3, and 10 µM.
-
Treat the cells with the different concentrations of LRRK2-IN-1 for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pS935-LRRK2, total LRRK2, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 and loading control signals.
-
Plot the normalized pS935-LRRK2 levels against the LRRK2-IN-1 concentration to determine the IC50 for cellular target engagement.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimisation of LRRK2 inhibitors and assessment of functional efficacy in cell-based models of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Kinase Inhibitors for LRRK2 and Their Application to Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative to LRRK2-IN-1 for Pharmacological Studies of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson’s | ALZFORUM [alzforum.org]
Overcoming high background in LRRK2-IN-14 kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome high background in LRRK2-IN-14 kinase assays.
Troubleshooting Guide: High Background Signal
High background can obscure the true signal in a kinase assay, leading to a low signal-to-noise ratio and inaccurate results. The following guide provides a systematic approach to identifying and mitigating the common causes of high background.
Issue: The background signal in my LRRK2 kinase assay is unacceptably high.
High background can originate from several sources, including non-specific binding of assay components, enzymatic contaminants, or interference from the test compound itself. Follow these steps to troubleshoot the issue.
Step 1: Reagent and Buffer Optimization
The concentration and quality of your reagents are critical.
-
Possible Cause: Suboptimal concentrations of enzyme, substrate, or ATP.
-
Recommended Action:
-
Enzyme Titration: Perform a titration of the LRRK2 enzyme to find the optimal concentration that gives a robust signal without excessive background. It is important that the reactions are performed at or below the EC80 concentration of the kinase.[1]
-
Substrate and ATP Concentration: High concentrations of substrate or ATP can sometimes contribute to background. Optimize these concentrations to be at or near the Km value for the enzyme. For ATP-competitive inhibitors like this compound, high ATP concentrations can outcompete the inhibitor, so finding the right balance is crucial.[2]
-
Reagent Quality: Ensure all reagents, including buffers, are fresh and of high quality. Contaminated reagents can be a source of high background.[2]
-
-
Possible Cause: Non-specific binding of antibodies or tracer in TR-FRET assays.
-
Recommended Action:
-
Antibody/Tracer Titration: Titrate the detection antibody and/or fluorescent tracer to determine the concentration that maximizes the specific signal while minimizing background.[3]
-
Blocking Agents: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to reduce non-specific binding to the plate or other surfaces. A common concentration is 0.1 mg/ml BSA.[4]
-
Step 2: Assay Protocol and Incubation Times
Careful execution of the assay protocol is essential.
-
Possible Cause: Inadequate washing steps.
-
Recommended Action: If your assay format includes wash steps (e.g., radioactive filter binding assays), ensure they are thorough enough to remove unincorporated labeled ATP.[5]
-
Possible Cause: Suboptimal incubation times.
-
Recommended Action: Optimize the incubation times for the kinase reaction and the detection steps. A 60-minute incubation at room temperature is a common starting point for the kinase reaction.[1]
Step 3: Compound-Related Interference
The inhibitor itself can sometimes interfere with the assay.
-
Possible Cause: High concentration of DMSO.
-
Recommended Action: Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) and consistent across all wells. Prepare a DMSO-only control to assess its effect on the background signal.[6] Performing initial dilutions of the inhibitor in 100% DMSO can minimize solubility problems when further diluting into aqueous buffers.[1]
-
Possible Cause: Off-target effects of this compound.
-
Recommended Action: While LRRK2-IN-1 is highly selective, it can inhibit other kinases at higher concentrations.[5] If you suspect off-target effects are contributing to your signal, consider using a structurally different LRRK2 inhibitor as a control.
Step 4: Control Experiments
Proper controls are necessary to diagnose the source of high background.
-
Possible Cause: Lack of appropriate controls.
-
Recommended Action:
-
"No Enzyme" Control: This control will help you determine the background signal originating from the substrate, buffer, and detection reagents.[2]
-
"No Substrate" Control: This will help identify any signal generated by autophosphorylation of the LRRK2 enzyme.
-
Positive Control Inhibitor: Use a well-characterized LRRK2 inhibitor with a known IC50 to ensure the assay is performing as expected.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for LRRK2-IN-1 and typical assay conditions.
Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants [5]
| Inhibitor | Target | IC50 (nM) |
| LRRK2-IN-1 | LRRK2 (WT) | 13 |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 |
Table 2: Example of Optimized Reagent Concentrations for an LRRK2 Kinase Assay [1][4]
| Reagent | Final Concentration |
| LRRK2 Enzyme | Titrated (e.g., EC80 value) |
| Peptide Substrate | ~20 µM |
| ATP | ~10 µM |
| MgCl2 | 10-20 mM |
| BSA | 0.1 mg/ml |
| DTT | 50 µM |
| DMSO | ≤ 1% |
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (Radioactive) [5]
This protocol measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a peptide substrate.
Materials:
-
Purified, active GST-tagged LRRK2 (WT or G2019S mutant).[5]
-
Nictide or LRRKtide peptide substrate.[5]
-
[γ-³²P]ATP.[5]
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[4]
-
This compound stock solution in DMSO.
-
Stop Solution (e.g., 50 mM phosphoric acid).[5]
-
P81 phosphocellulose papers.[5]
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube/well, add the diluted this compound or DMSO (vehicle control).
-
Add the diluted LRRK2 enzyme and pre-incubate for 10-15 minutes at room temperature.[5]
-
Add the peptide substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]
-
Dry the papers and quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Cellular LRRK2 Phosphorylation Assay (Western Blot) [7]
This assay measures the ability of an inhibitor to block LRRK2 autophosphorylation in a cellular context.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293 cells stably expressing LRRK2).[7]
-
This compound stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies: anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., GAPDH).[7]
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis using antibodies against pSer935-LRRK2, total LRRK2, and a loading control.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
Signaling Pathways and Workflows
Caption: LRRK2 signaling pathway and point of inhibition by this compound.
Caption: A systematic workflow for troubleshooting high background in LRRK2 kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the transfer of a phosphate group from ATP to LRRK2 substrates.[5]
Q2: What are the most common causes of high background in a LRRK2 TR-FRET assay?
A2: In TR-FRET assays, high background can be caused by non-specific binding of the europium-labeled antibody or the fluorescently labeled tracer to the assay plate or other components.[8] High concentrations of the kinase or tracer can also contribute to elevated background signals.
Q3: How can I be sure that the signal I am measuring is specific to LRRK2 activity?
A3: The best way to confirm specificity is to use proper controls. A "no enzyme" control will tell you the background from your other reagents.[2] Additionally, using a kinase-dead mutant of LRRK2 (e.g., D1994A) can demonstrate that the observed signal is dependent on LRRK2's catalytic activity.[9] Comparing results with a structurally unrelated LRRK2 inhibitor can also help confirm on-target effects.
Q4: Can the this compound compound itself interfere with the assay readout?
A4: It is possible for small molecules to interfere with assay signals, for example, by autofluorescence in fluorescence-based assays. To test for this, you can run a control where you add this compound to a reaction mixture without the enzyme and measure the signal.
Q5: What is a good starting point for the ATP concentration in my LRRK2 kinase assay?
A5: A common starting point for the ATP concentration is its Km value for LRRK2. However, since this compound is an ATP-competitive inhibitor, you may need to optimize the ATP concentration to achieve the desired assay window and sensitivity to the inhibitor.[2] An ATP concentration of 10 µM is often used in LRRK2 kinase assays.[3]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
LRRK2-IN-14 dose-response curve troubleshooting
Welcome to the technical support center for LRRK2-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this LRRK2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the generation of a this compound dose-response curve.
Q1: My dose-response curve is flat, showing no inhibition even at high concentrations of this compound. What are the possible causes?
A1: A flat dose-response curve suggests a lack of inhibitory activity. Several factors could be at play:
-
Compound Integrity:
-
Degradation: Ensure this compound has been stored correctly. Improper storage can lead to degradation.
-
Solubility Issues: this compound is soluble in DMSO.[1] Ensure it is fully dissolved before adding it to your assay buffer. Precipitates can lead to an inaccurate concentration.
-
-
Assay Conditions:
-
Inactive Enzyme: Verify the activity of your LRRK2 enzyme preparation. Include a positive control inhibitor to confirm that the enzyme is active and the assay is working correctly.
-
Sub-optimal ATP Concentration: If you are performing a kinase assay, the concentration of ATP is critical. High concentrations of ATP can compete with an ATP-competitive inhibitor like this compound, leading to an apparent lack of inhibition. Determine the Km of your enzyme for ATP and use a concentration at or below this value.
-
-
Incorrect Reagents:
-
Substrate Issues: Ensure you are using the correct substrate for LRRK2 and that it is not degraded.
-
Antibody Problems (for ELISA/Western-based assays): If using an antibody-based detection method, confirm the specificity and activity of both the primary and secondary antibodies.
-
Q2: The IC50 value I'm getting is significantly higher than what is reported in the literature. What could be the reason?
A2: Discrepancies in IC50 values can arise from several experimental variables:
-
Assay Format: IC50 values obtained from biochemical assays (using purified enzyme) are often lower than those from cell-based assays. Cellular assays introduce factors like cell permeability, off-target effects, and compound metabolism that can influence the apparent potency.
-
LRRK2 Variant: this compound may exhibit different potencies against wild-type LRRK2 versus pathogenic mutants like G2019S. The G2019S mutation, for instance, is known to enhance kinase activity and can affect inhibitor binding.[2]
-
ATP Concentration: As mentioned previously, high ATP concentrations in biochemical assays will lead to a rightward shift in the dose-response curve and a higher apparent IC50 for ATP-competitive inhibitors.
-
Cellular Factors: In cell-based assays, the expression level of LRRK2, the presence of drug efflux pumps, and the overall health of the cells can all impact the measured IC50 value.
Q3: My dose-response curve is not a classic sigmoidal shape (e.g., it's biphasic or U-shaped). What does this mean?
A3: Non-sigmoidal dose-response curves can be complex to interpret but may indicate interesting biology or an experimental artifact:
-
Off-Target Effects: At higher concentrations, this compound might be inhibiting other kinases or cellular processes, leading to a complex cellular response. For example, this compound is known to have an inhibitory effect on hERG with an IC50 of 22 μM.[1][3] Such off-target activity could contribute to unexpected curve shapes, especially at higher concentrations.
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that may lead to non-specific inhibition or other artifacts, resulting in a "U-shaped" curve.
-
Cellular Toxicity: At higher concentrations, the compound may induce cytotoxicity, which can interfere with the assay readout and distort the dose-response curve.
Q4: I'm observing high variability between my replicate wells. How can I improve the consistency of my results?
A4: High variability can obscure the true dose-response relationship. Here are some tips to improve reproducibility:
-
Pipetting Accuracy: Ensure all pipettes are properly calibrated. Use low-retention pipette tips to minimize compound loss.
-
Mixing: Gently mix the plate after adding reagents to ensure a homogenous solution in each well.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the reagents and affect the results. If possible, avoid using the outermost wells for critical data points or ensure the plate is well-sealed during incubations.
-
Consistent Incubation: Maintain consistent incubation times and temperatures for all plates and samples.
Quantitative Data
The inhibitory potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental conditions.
| Inhibitor | LRRK2 Variant | Assay Type | IC50 | Reference |
| This compound | G2019S | Cell-based | 6.3 nM | [1][3] |
| This compound | hERG | Off-Target | 22 µM | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in generating reliable dose-response data for this compound.
Protocol 1: Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This protocol describes how to measure the inhibition of LRRK2 autophosphorylation at a specific site (e.g., Ser1292) in a cellular context.
Workflow for Cellular LRRK2 Autophosphorylation Assay
References
Avoiding LRRK2-IN-14 degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the LRRK2 inhibitor, LRRK2-IN-14. Our goal is to help you achieve reliable and reproducible experimental outcomes.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffers
Precipitation of this compound upon dilution into aqueous experimental buffers is a frequent issue due to its hydrophobic nature. This can lead to inaccurate compound concentrations and unreliable experimental results.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Exceeding Solubility Limit | This compound has low aqueous solubility. Ensure the final concentration in your experimental buffer does not exceed its solubility limit. It is advisable to perform a solubility test in your specific buffer system. |
| Improper Dissolution of Stock Solution | Ensure the initial stock solution in DMSO is fully dissolved. Visually inspect for any particulates. Gentle warming to 37°C and sonication can aid in complete dissolution. |
| High Final DMSO Concentration | Keep the final DMSO concentration in your aqueous buffer as low as possible, ideally below 0.5%, to avoid solvent-induced precipitation and cellular toxicity. |
| Rapid Dilution | Avoid adding the DMSO stock solution directly and quickly into the full volume of the aqueous buffer. Instead, add the stock dropwise while gently vortexing or stirring the buffer to ensure rapid and even dispersion. |
| Temperature Changes | Sudden decreases in temperature can reduce solubility. Prepare and use the solutions at a consistent temperature. If experiments are performed at room temperature or on ice, be aware of potential precipitation over time. |
| Buffer Composition | High salt concentrations or certain buffer components can decrease the solubility of hydrophobic compounds. If possible, test the solubility of this compound in different buffer formulations. The addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like bovine serum albumin (BSA) at 0.1% may improve solubility, but their compatibility with the specific assay must be verified. |
Experimental Protocol: Assessing and Improving this compound Solubility
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous, high-purity DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock to an intermediate concentration in your experimental buffer.
-
For the final dilution, add the intermediate dilution dropwise to the final buffer volume while gently mixing.
-
-
Solubility Test:
-
Prepare a series of dilutions of this compound in your final experimental buffer, bracketing the desired working concentration.
-
Incubate the solutions under the same conditions as your experiment (temperature, time).
-
Visually inspect for any signs of precipitation (cloudiness, particulates).
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Issue: Degradation of this compound in Experimental Buffers
The chemical stability of this compound in aqueous buffers can be influenced by several factors, leading to a loss of inhibitory activity over time.
Factors Affecting Stability and Mitigation Strategies
| Factor | Potential Issue | Recommended Action |
| pH | Extreme pH values can lead to hydrolysis of labile functional groups. | Maintain the pH of your experimental buffer within a neutral range (pH 7.2-7.4) using a suitable buffering agent. The stability of related kinase inhibitors can be pH-dependent. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation. | Prepare fresh working solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. During experiments, keep solutions on ice when not in immediate use. |
| Light Exposure | Some small molecules are susceptible to photodegradation. | Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Oxidation | The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation. | While the core structure of similar inhibitors is generally stable, consider de-gassing your buffers if oxidative stress is a concern in your experimental system. The use of antioxidants is generally not recommended without thorough validation as they may interfere with the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. Stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q2: I am observing a decrease in the inhibitory effect of this compound over the course of my experiment. What could be the reason?
A2: A decrease in inhibitory effect could be due to either degradation of the compound or its precipitation out of solution. Refer to the troubleshooting guides above to address both possibilities. It is recommended to prepare fresh working solutions for each experiment and to be mindful of the compound's stability under your specific experimental conditions (temperature, pH, and duration).
Q3: Can I add BSA or other proteins to my buffer to improve the stability and solubility of this compound?
A3: The addition of a carrier protein like BSA (Bovine Serum Albumin) can sometimes improve the solubility and stability of hydrophobic small molecules by preventing their adsorption to plasticware and reducing non-specific binding. However, it is crucial to validate that BSA does not interfere with your experimental assay, for instance, by binding to your target protein or affecting downstream detection methods. A typical starting concentration to test is 0.1% w/v.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent LRRK2 inhibitor, like many kinase inhibitors, it may have off-target effects. It is important to consult the manufacturer's data sheet and relevant literature for any known off-target activities. When interpreting experimental results, consider performing control experiments, such as using a structurally different LRRK2 inhibitor or a kinase-dead LRRK2 mutant, to confirm that the observed phenotype is due to the inhibition of LRRK2.
Visualizing LRRK2 Signaling and Experimental Workflows
To aid in understanding the experimental context and the mechanism of action of this compound, the following diagrams illustrate the core LRRK2 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Assessing this compound Efficacy.
Interpreting variable results with LRRK2-IN-14 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LRRK2-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain. This prevents the transfer of phosphate (B84403) from ATP to LRRK2 substrates, thereby inhibiting its kinase activity.
Q2: What are the common readouts to measure this compound efficacy?
Common readouts for assessing the efficacy of LRRK2 inhibitors like this compound include:
-
LRRK2 Autophosphorylation: Measuring the phosphorylation status of LRRK2 itself, for instance at serine 1292 (pS1292).
-
Substrate Phosphorylation: Assessing the phosphorylation of known LRRK2 substrates, such as Rab10 at threonine 73 (pT73).
-
14-3-3 Protein Binding: LRRK2 kinase activity influences its interaction with 14-3-3 proteins. Inhibition of LRRK2 can disrupt this binding.
Q3: What are the known potency values for this compound?
Troubleshooting Guide
Issue 1: No or low inhibition of LRRK2 kinase activity observed.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Integrity/Solubility | Ensure this compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Sonicate if necessary to aid dissolution. Avoid multiple freeze-thaw cycles which can degrade the compound. |
| Inhibitor Concentration | The concentration of this compound may be too low for your specific cell type or experimental conditions. Perform a dose-response curve to determine the optimal concentration. |
| Incubation Time | The incubation time with the inhibitor might be insufficient. Optimize the incubation time to ensure adequate target engagement. |
| High ATP Concentration (in vitro kinase assays) | As an ATP-competitive inhibitor, high concentrations of ATP in your assay can outcompete this compound. Consider performing an ATP competition assay to find the optimal ATP concentration. |
| Inactive LRRK2 Enzyme | Verify the activity of your recombinant LRRK2 enzyme. Use a known potent LRRK2 inhibitor as a positive control. Ensure proper storage and handling of the enzyme. |
| Assay Detection Sensitivity | Your detection method (e.g., Western blot antibody) may not be sensitive enough to detect subtle changes in phosphorylation. Validate your antibodies and consider using a more sensitive detection reagent. |
Issue 2: High variability in experimental results.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | Use low-passage, authenticated cell lines. Regularly test for mycoplasma contamination, as it can significantly alter cellular signaling. |
| Inconsistent Cell Plating | Ensure uniform cell seeding density across all wells and plates. Variations in cell number can lead to inconsistent results. |
| Inhibitor Preparation | Prepare a master mix of the this compound dilution to add to your cells or assay to minimize pipetting errors between replicates. |
| Assay Timing | Ensure that all experimental steps, especially incubation times with the inhibitor and assay reagents, are consistent across all samples. |
Issue 3: Observed cellular toxicity.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | High concentrations of this compound may induce off-target effects or general cellular stress. Perform a dose-response experiment to identify the optimal non-toxic concentration range for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is below the toxic threshold for your cells (typically <0.5%). |
| Off-Target Effects | To confirm that the observed toxicity is due to LRRK2 inhibition and not an off-target effect, consider using a structurally different LRRK2 inhibitor as a control to see if the toxic phenotype is replicated. |
Experimental Protocols
In Vitro LRRK2 Kinase Assay (Lanthascreen™ Activity Assay)
This protocol is a general guideline for measuring LRRK2 kinase activity in a biochemical assay format.
Materials:
-
Recombinant LRRK2 protein (Wild-Type or mutant)
-
This compound
-
LRRKtide (fluorescein-labeled peptide substrate)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
LanthaScreen™ Tb-anti-pLRRKtide antibody
-
TR-FRET dilution buffer
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions or DMSO (vehicle control).
-
Add the LRRK2 enzyme and the LRRKtide substrate to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at room temperature for a specific duration (e.g., 60-120 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the Tb-labeled antibody and incubate to allow for binding to the phosphorylated substrate.
-
Read the plate on a suitable microplate reader (measuring the TR-FRET signal).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the autophosphorylation of LRRK2 at Ser1292.
Materials:
-
Cell line expressing LRRK2
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pS1292-LRRK2 and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS1292-LRRK2 and total LRRK2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for pS1292-LRRK2 and total LRRK2. Normalize the pS1292-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.
Visualizations
Caption: LRRK2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for variable this compound results.
References
Validation & Comparative
A Comparative Guide to LRRK2 Kinase Inhibitors: LRRK2-IN-14 and Other Key Preclinical and Clinical Tools
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing research in Parkinson's disease and other LRRK2-associated pathologies. This guide provides an objective comparison of LRRK2-IN-14 with other widely used LRRK2 inhibitors, focusing on their performance supported by experimental data.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a significant genetic contributor to both familial and sporadic Parkinson's disease. This mutation leads to increased kinase activity, making LRRK2 a prime therapeutic target. Potent and selective inhibitors are crucial for dissecting LRRK2 signaling and for the development of novel therapeutics. This guide compares the biochemical potency, cellular activity, and pharmacokinetic properties of this compound against other notable LRRK2 inhibitors such as MLi-2, GNE-7915, and PF-06447475.
Quantitative Data Comparison
The following tables summarize the quantitative data for this compound and other key LRRK2 kinase inhibitors, providing a clear comparison of their biochemical and cellular potency, as well as their pharmacokinetic profiles.
Table 1: Biochemical and Cellular Potency of LRRK2 Kinase Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Assay Type |
| This compound | LRRK2 (G2019S) | - | 6.3[1] | Cellular Activity |
| MLi-2 | LRRK2 (WT) | 0.76[2][3][4][5][6] | 1.4 (pSer935)[2][3][4][5][6] | Purified Kinase Assay, Cellular pS935 Assay |
| GNE-7915 | LRRK2 | 9 (IC50), 1 (Ki)[7][8] | - | Kinase Assay |
| PF-06447475 | LRRK2 (WT) | 3[9][10][11] | 25 (whole cell)[9], <10 (pS935)[10][12] | Purified Kinase Assay, Cellular Assays |
| GSK2578215A | LRRK2 (WT) | 10.9[5] | - | Kinase Assay |
| LRRK2 (G2019S) | 8.9[5] | - | Kinase Assay | |
| DNL201 (GNE-0877) | LRRK2 | 3[13] | - | Kinase Assay |
Table 2: Selectivity and Pharmacokinetic Properties of LRRK2 Kinase Inhibitors
| Inhibitor | Kinase Selectivity | Brain Penetration | Oral Bioavailability (F%) | Species |
| This compound | hERG IC50 = 22 µM[1] | Yes[1] | 70.9[1] | ICR mice[1] |
| MLi-2 | >295-fold selectivity over 300 kinases[3][4] | Yes[2][4] | - | Mice[4] |
| GNE-7915 | High selectivity against 187 kinases[8] | Yes[7][8][14] | Good in rats[7] | Rats, Cynomolgus monkeys[7][8][15] |
| PF-06447475 | Highly selective[9][10][11] | Yes[9][10][11] | - | Rats, G2019S BAC-transgenic mice[10] |
| DNL201 (GNE-0877) | Selective[13] | CNS-penetrant[13] | - | Cynomolgus macaques[16] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. MLi-2 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. LRRK2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Targeting LRRK2 in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
LRRK2-IN-14 vs. DNL201: A Comparative Guide to LRRK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the development of disease-modifying treatments for Parkinson's disease. The discovery of pathogenic gain-of-function mutations in the LRRK2 gene, such as the common G2019S variant, has spurred the development of potent and selective kinase inhibitors. This guide provides an objective comparison of two such inhibitors: LRRK2-IN-14, a recent preclinical candidate, and DNL201, a clinical-stage inhibitor. This comparison is based on available preclinical and clinical data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Signaling Pathway
Both this compound and DNL201 are small molecule inhibitors that target the kinase activity of LRRK2. LRRK2 is a large, multi-domain protein, and its kinase hyperactivity is a key pathogenic event in LRRK2-associated Parkinson's disease.[1][2] These inhibitors act by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[3][4]
A primary and well-validated downstream substrate of LRRK2 is the Rab GTPase, Rab10. The phosphorylation of Rab10 at threonine 73 (pT73) is a robust biomarker of LRRK2 kinase activity in both cellular and in vivo models.[5] Another key biomarker is the phosphorylation of LRRK2 at serine 935 (pS935), which, while not a direct autophosphorylation site, is dependent on LRRK2 kinase activity and serves as a reliable indicator of target engagement by inhibitors.[6][7] Inhibition of LRRK2 by compounds like DNL201 has been shown to restore lysosomal function, which is often impaired by pathogenic LRRK2 mutations.[8]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and DNL201.
Table 1: In Vitro and Cellular Potency
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | LRRK2 (G2019S) | Cellular Activity | 6.3 nM | [1] |
| DNL201 | LRRK2 (WT) | Biochemical | 1-10 nM (approx.) | Data extrapolated from multiple sources |
| DNL201 | LRRK2 (G2019S) | Biochemical | 1-10 nM (approx.) | Data extrapolated from multiple sources |
Table 2: In Vivo Pharmacodynamics and Properties
| Compound | Animal Model | Dose | Route of Admin. | Key Finding | Reference |
| This compound | ICR Mice | 30 mg/kg | Oral (single) | Reduced phosphorylated LRRK2 to 34% in the brain. | [1] |
| DNL201 | Healthy Volunteers & PD Patients | Various | Oral | Dose-dependent reduction in pS935-LRRK2 and pT73-Rab10 in blood. | [8] |
| This compound | - | - | - | Orally active, blood-brain barrier permeable. | [1] |
| DNL201 | - | - | - | Orally bioavailable, CNS penetrant. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize LRRK2 inhibitors.
In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against wild-type and/or mutant LRRK2.
Methodology:
-
Reaction Setup: A master mix is prepared containing purified recombinant LRRK2 protein (e.g., a fragment containing the kinase domain) and a suitable substrate in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 2.5 mM MgCl2). A generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., LRRKtide) can be used.[10]
-
Inhibitor Addition: The test inhibitor (e.g., this compound or DNL201) is serially diluted in DMSO and added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or in a system where ADP production is measured).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C or room temperature).[11]
-
Detection: The amount of substrate phosphorylation is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, such as ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.[11]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular LRRK2 Phosphorylation Assay (Cellular Potency)
This assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context by monitoring the phosphorylation of LRRK2 at Serine 935 (pS935-LRRK2).
Objective: To determine the cellular IC50 of an inhibitor by measuring the reduction in pS935-LRRK2 levels.
Methodology:
-
Cell Culture and Treatment: Cells expressing LRRK2 (either endogenously, like A549 cells, or through transient/stable transfection, like HEK293 or SH-SY5Y cells) are cultured in appropriate multi-well plates.[12][13] The cells are then treated with a dose range of the LRRK2 inhibitor for a specified time (e.g., 90 minutes).[12]
-
Cell Lysis: After treatment, the cells are lysed using a buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Detection Method:
-
Western Blot: Lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with primary antibodies specific for pS935-LRRK2 and total LRRK2 (as a loading control).[14]
-
ELISA/HTRF: For higher throughput, an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay can be used.[7][15] In these formats, lysates are incubated with specific antibody pairs (e.g., one for total LRRK2 and another for pS935-LRRK2) that are coupled to a detection system (e.g., a fluorescent donor-acceptor pair for HTRF).[15][16][17][18]
-
-
Data Analysis: The signal from pS935-LRRK2 is normalized to the total LRRK2 signal. The percentage of inhibition is calculated for each inhibitor concentration, and the cellular IC50 is determined from the dose-response curve.
Summary and Conclusion
Both this compound and DNL201 are potent inhibitors of LRRK2 kinase activity. DNL201 has progressed to clinical trials and has demonstrated target engagement and a generally well-tolerated safety profile in humans.[8] this compound is a more recently disclosed preclinical compound with demonstrated cellular and in vivo activity, including brain penetrance.[1]
For researchers, the choice between these inhibitors will depend on the specific application:
-
DNL201 represents a clinically relevant tool for studies aiming to understand the effects of a compound that has been tested in humans. Its established biomarker data provides a valuable benchmark.
-
This compound is a potent, brain-penetrant preclinical tool suitable for in vitro and in vivo studies exploring the fundamental biology of LRRK2 and the therapeutic potential of its inhibition.
The continued development and characterization of diverse LRRK2 inhibitors are essential for advancing our understanding of Parkinson's disease and for the ultimate goal of developing effective disease-modifying therapies. The experimental protocols and comparative data presented in this guide are intended to support these critical research endeavors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. LRRK2 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 7. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. HTRF Human and Mouse Phospho-LRRK2 (Ser935) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 16. revvity.com [revvity.com]
- 17. revvity.com [revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
Head-to-head comparison of LRRK2-IN-14 and MLi-2
A Head-to-Head Comparison of LRRK2 Inhibitors: LRRK2-IN-1 and MLi-2
This guide provides a comprehensive, data-driven comparison of two pivotal research compounds, LRRK2-IN-1 and MLi-2, designed for researchers, scientists, and drug development professionals investigating Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations leading to increased LRRK2 kinase activity are a significant genetic cause of both familial and sporadic Parkinson's disease, making potent and selective inhibitors essential tools for studying LRRK2 signaling and developing novel therapeutics.
Note on LRRK2-IN-14: Initial searches for "this compound" did not yield sufficient data for a comprehensive comparison. However, the well-characterized and structurally related inhibitor, LRRK2-IN-1, is widely documented. This guide will therefore focus on LRRK2-IN-1 as a benchmark compound for comparison against MLi-2.
Quantitative Data Summary
The efficacy of a kinase inhibitor is determined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for LRRK2-IN-1 and MLi-2, facilitating a direct comparison.
Table 1: Biochemical Potency
| Compound | Target | IC50 (nM) | Assay Conditions |
| LRRK2-IN-1 | LRRK2 (Wild-Type) | 13[1] | 0.1 mM ATP |
| LRRK2 (G2019S) | 6[1] | 0.1 mM ATP | |
| MLi-2 | LRRK2 | 0.76[2] | Purified LRRK2 kinase assay |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC50 (nM) |
| LRRK2-IN-1 | LRRK2 dephosphorylation (Ser910/Ser935) | HEK293 | ~1000-3000[1] |
| MLi-2 | LRRK2 dephosphorylation (pSer935) | Cellular Assay | 1.4[2] |
| Radioligand Competition Binding | Not Specified | 3.4[2] |
Table 3: Kinase Selectivity
| Compound | Selectivity Profile | Notes |
| LRRK2-IN-1 | Profiled against >470 kinases. Shows activity against DCLK2 (Kd = 16 nM) and MAPK7 (Kd = 28 nM). | Comprehensive selectivity profiling performed using multiple platforms (KINOMEscan™, Dundee profiling, KiNativ™). |
| MLi-2 | >295-fold selectivity for LRRK2 over a panel of 300 other kinases. | Also demonstrates high selectivity against a diverse panel of receptors and ion channels.[2] |
Table 4: In Vivo Pharmacokinetics & Target Engagement
| Compound | Animal Model | Dose & Route | Key Findings |
| LRRK2-IN-1 | Mouse | Not Specified | T1/2 = 4.47 hours, Bioavailability (F) = 49.3%[1]. |
| Mouse | 10 mg/kg (co-administered) | Reduced uptake of [3H]LRRK2-IN-1 in brain and kidney by 50-60% with a competing inhibitor[3]. | |
| MLi-2 | Mouse | Acute and subchronic oral dosing | Dose-dependent central and peripheral target inhibition (measured by pSer935 LRRK2 dephosphorylation) over 24 hours[2]. |
| MitoPark Mouse | Chronic treatment (15 weeks) | Well-tolerated with brain and plasma exposures >100x the in vivo plasma IC50 for LRRK2 inhibition[2]. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
References
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LRRK2-IN-14: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the LRRK2 kinase inhibitor, LRRK2-IN-14, with other commonly used inhibitors. The information presented is intended to support preclinical research efforts by offering a cross-validation of this compound's effects in various cellular models. This document summarizes key experimental data, provides detailed protocols for essential assays, and visualizes relevant biological pathways and workflows.
Comparative Efficacy of LRRK2 Inhibitors
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. This mutation leads to increased kinase activity, making LRRK2 a prime therapeutic target. Small molecule inhibitors are being developed to normalize this hyperactivity. The following tables summarize the in vitro and cellular potency of this compound in comparison to other well-characterized LRRK2 inhibitors, MLi-2 and GZD-824.
Table 1: In Vitro and Cellular IC50 Values of LRRK2 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line |
| This compound | LRRK2 (G2019S) | Cellular Activity | 6.3[1] | Not Specified |
| MLi-2 | LRRK2 (Wild-Type) | Biochemical (LRRKtide) | 4[2] | - |
| MLi-2 | LRRK2 (G2019S) | Biochemical (LRRKtide) | Similar to WT[2] | - |
| MLi-2 | LRRK2 (Wild-Type) | Cellular (pSer935) | 4.6[3] | HEK293 |
| MLi-2 | LRRK2 (G2019S) | Cellular (pSer935) | 2.3[3] | HEK293 |
| GZD-824 | LRRK2 (Wild-Type) | Biochemical (Nictide) | 17[4] | - |
| GZD-824 | LRRK2 (G2019S) | Biochemical (Nictide) | 80[4] | - |
| GZD-824 | LRRK2 (Wild-Type) | Cellular (pRab10) | 70 | MEFs |
| GZD-824 | LRRK2 (G2019S) | Cellular (pRab10) | 233[4] | MEFs |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and ATP concentration. The data presented here is for comparative purposes.
LRRK2 Signaling Pathway and Point of Intervention
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It plays a role in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to aberrant phosphorylation of its substrates. Key substrates of LRRK2 include a subset of Rab GTPases, such as Rab8, Rab10, and Rab12. The phosphorylation of these Rab proteins by LRRK2 can affect their function in regulating intracellular transport. LRRK2 inhibitors, including this compound, act by blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates.
Experimental Protocols
Western Blot for LRRK2 Phosphorylation
This protocol is for assessing the inhibition of LRRK2 kinase activity in a cellular context by measuring the phosphorylation of LRRK2 at Ser935 or its substrate Rab10 at Thr73.
Materials:
-
Cell lines expressing LRRK2 (e.g., SH-SY5Y, HEK293T, A549)
-
This compound and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-pRab10 (Thr73), anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Workflow:
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or other inhibitors for the desired duration (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal and the loading control.
Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with LRRK2 inhibitors.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y)
-
This compound and other inhibitors
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For XTT: Add the XTT labeling mixture and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Neurite Outgrowth Assay
This assay is used to assess the effect of LRRK2 inhibitors on the neurite length and branching of neuronal cells.
Materials:
-
Differentiable neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons
-
Differentiation-inducing medium (e.g., containing retinoic acid for SH-SY5Y)
-
This compound and other inhibitors
-
High-content imaging system or fluorescence microscope
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Plating and Differentiation: Plate cells on coated coverslips or in multi-well plates. Induce differentiation for several days.
-
Inhibitor Treatment: Treat the differentiated cells with LRRK2 inhibitors at various concentrations.
-
Immunostaining (optional): Fix the cells and stain for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).
-
Image Acquisition: Capture images of the neurons using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use image analysis software to automatically or semi-automatically trace the neurites and measure parameters such as total neurite length, number of branches, and number of primary neurites.
-
Data Analysis: Compare the neurite outgrowth parameters between inhibitor-treated and control groups.
Conclusion
This compound is a potent inhibitor of the LRRK2 G2019S mutant. The provided data and protocols offer a framework for the cross-validation of its effects in various cell lines and against other LRRK2 inhibitors. For robust and reproducible results, it is crucial to carefully control experimental conditions and utilize appropriate cellular models that are relevant to the research question. Further studies are warranted to fully characterize the selectivity and off-target effects of this compound and to evaluate its efficacy in more complex in vitro and in vivo models of Parkinson's disease.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
LRRK2-IN-14: A Comparative Guide to IC50 Determination and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the LRRK2 inhibitor, LRRK2-IN-14, with other notable alternatives. The focus is on the half-maximal inhibitory concentration (IC50) determination and validation, supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools for studying Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.
Quantitative Data Summary
The following tables summarize the biochemical and cellular IC50 values of this compound and other well-characterized LRRK2 inhibitors against wild-type (WT) and the common pathogenic G2019S mutant LRRK2.
Table 1: Biochemical IC50 Values of LRRK2 Inhibitors
| Inhibitor | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | Assay Type |
| This compound | Data not available | 0.2 | Biochemical |
| LRRK2-IN-1 | 13 | 6 | Radiometric |
| GNE-7915 | 9 | Not Reported | Not Reported |
| MLi-2 | 0.8 | 0.76 | Biochemical |
Table 2: Cellular IC50 Values of LRRK2 Inhibitors
| Inhibitor | LRRK2 (WT) pSer935 IC50 (nM) | LRRK2 (G2019S) pSer935 IC50 (nM) | Cell Line |
| This compound | Data not available | 6.3 | Not Specified |
| LRRK2-IN-1 | 13 | 6 | HEK293 |
| MLi-2 | 1.4 | Not Reported | Not Reported |
Note: The IC50 value for this compound against wild-type LRRK2 was not available in the public domain at the time of this publication.
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling pathways, including its activation, downstream substrates, and its implication in Parkinson's disease pathogenesis.
Caption: LRRK2 signaling and point of inhibition.
Experimental Protocols
Biochemical IC50 Determination (Radiometric Assay)
This protocol outlines a standard method for determining the in vitro potency of LRRK2 inhibitors.
1. Materials:
- Recombinant human LRRK2 (WT or G2019S)
- LRRKtide peptide substrate
- [γ-³³P]ATP
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 6 mM MgCl₂, 1 mM DTT)
- LRRK2 inhibitor (e.g., this compound) dissolved in DMSO
- 96-well filter plates
- Phosphoric acid wash buffer
- Scintillation counter
2. Procedure:
- Prepare serial dilutions of the LRRK2 inhibitor in kinase assay buffer.
- In a 96-well plate, add the LRRK2 enzyme, LRRKtide substrate, and the inhibitor at various concentrations.
- Initiate the kinase reaction by adding [γ-³³P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular IC50 Determination (Western Blot for pSer935-LRRK2)
This protocol describes a method to assess the potency of LRRK2 inhibitors in a cellular context by measuring the phosphorylation of LRRK2 at Serine 935, a marker of LRRK2 kinase activity.
1. Materials:
- Human cell line expressing LRRK2 (e.g., HEK293, SH-SY5Y)
- LRRK2 inhibitor (e.g., this compound)
- Cell lysis buffer
- Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment
2. Procedure:
- Plate cells and allow them to adhere.
- Treat cells with a range of concentrations of the LRRK2 inhibitor for a specified time (e.g., 90 minutes).
- Lyse the cells and determine the protein concentration of the lysates.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate.
- Quantify the band intensities for pSer935-LRRK2 and total LRRK2.
- Normalize the pSer935-LRRK2 signal to the total LRRK2 signal.
- Plot the normalized pSer935-LRRK2 levels against the inhibitor concentration to determine the cellular IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of a LRRK2 inhibitor.
Orthogonal Assays to Confirm LRRK2-IN-1 Cellular Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with the inhibitor LRRK2-IN-1 being a critical tool for studying its function. Confirmation of its cellular activity requires a multi-faceted approach employing orthogonal assays. This guide provides a comparative overview of key experimental methods to validate the cellular efficacy of LRRK2-IN-1 and alternative inhibitors, complete with supporting data and detailed protocols.
LRRK2 Signaling Pathway and Point of Inhibition
LRRK2 is a large, multi-domain protein with kinase activity that phosphorylates various substrates, including Rab GTPases. LRRK2-IN-1 is an ATP-competitive inhibitor that binds to the kinase domain, blocking its phosphotransferase activity. This inhibition can be measured directly by assessing LRRK2 autophosphorylation or indirectly by quantifying the phosphorylation of its downstream substrates.
Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.
Quantitative Comparison of LRRK2 Inhibitors
The cellular potency of LRRK2-IN-1 and its alternatives can be compared across various assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values provide a quantitative measure of their efficacy.
| Inhibitor | Assay Type | Target/Cell Line | Readout | IC50/EC50 (nM) |
| LRRK2-IN-1 | Biochemical | LRRK2 (WT) | Kinase Activity | 13[1] |
| Biochemical | LRRK2 (G2019S) | Kinase Activity | 6[1] | |
| TR-FRET | U-2 OS (WT-LRRK2) | pLRRK2 (S935) | 80[2] | |
| TR-FRET | U-2 OS (G2019S-LRRK2) | pLRRK2 (S935) | 30[2] | |
| Radioligand Binding | Rat Kidney | [3H]LRRK2-IN-1 Displacement | 40[3] | |
| MLi-2 | Biochemical | LRRK2 (G2019S) | Kinase Activity | 0.76[4] |
| Cellular | - | pLRRK2 (S935) | 1.4[4] | |
| GNE-7915 | Biochemical | LRRK2 (WT) | Kinase Activity | 6.6[5] |
| Biochemical | LRRK2 (G2019S) | Kinase Activity | 2.2[5] | |
| Cellular | - | pLRRK2 | 9[5] |
Key Orthogonal Assays and Experimental Protocols
To robustly confirm the cellular activity of LRRK2-IN-1, a combination of assays targeting different aspects of the LRRK2 signaling pathway is recommended.
LRRK2 Autophosphorylation Assay (pS1292) by Western Blot
This assay directly measures the autophosphorylation of LRRK2 at serine 1292, a key marker of its kinase activity.[6] A reduction in pS1292 signal upon inhibitor treatment indicates target engagement and inhibition.
Caption: Workflow for LRRK2 pS1292 Western Blot.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and transiently transfect with a plasmid encoding LRRK2. Treat cells with varying concentrations of LRRK2-IN-1 or vehicle control for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[7]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for pLRRK2 (S1292) and an antibody for total LRRK2 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.[7]
-
Quantify band intensities and normalize the pLRRK2 signal to the total LRRK2 signal.
-
Rab10 Phosphorylation Assay (pT73) by Western Blot
This assay measures the phosphorylation of Rab10, a direct downstream substrate of LRRK2, providing a biomarker for LRRK2 kinase activity in a cellular context.[8]
Caption: Workflow for Rab10 pT73 Western Blot.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., A549 which endogenously express LRRK2 and Rab10) and treat with a dose-response of LRRK2-IN-1.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the pLRRK2 Western Blot.
-
SDS-PAGE and Western Blotting:
-
Detection and Analysis:
-
Detect bands using an ECL substrate.
-
Normalize the pRab10 signal to the total Rab10 signal to determine the extent of LRRK2 inhibition.[7]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a target protein within living cells.[6] This provides direct evidence of target engagement.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol:
-
Cell Transfection and Seeding: Transfect HEK293 cells with a NanoLuc®-LRRK2 fusion vector and seed them into the wells of a 96-well or 384-well plate.[9][10]
-
Compound Treatment: Incubate the cells with the test compound for a specified period (e.g., 2 hours) following the addition of the NanoBRET™ tracer reagent.[9][10]
-
Signal Measurement: Measure the BRET signal on a luminometer after dispensing the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor into the wells.[9][10]
-
Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.[9]
TR-FRET Assay for LRRK2 Phosphorylation (pS935)
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays provide a high-throughput method for quantifying protein phosphorylation in a cellular context.[11] This assay has been successfully used to measure the inhibition of LRRK2 Ser935 phosphorylation by LRRK2-IN-1.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carnabio.com [carnabio.com]
- 10. carnabio.com [carnabio.com]
- 11. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of LRRK2-IN-14 in Wild-Type vs. Mutant LRRK2 Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the LRRK2 inhibitor, LRRK2-IN-14, and its closely related analog LRRK2-IN-1, in cellular and biochemical models expressing wild-type (WT) Leucine-Rich Repeat Kinase 2 (LRRK2) versus its pathogenic mutant forms, primarily G2019S and R1441C. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), with these mutations often leading to increased kinase activity. This hyperactivity is a key therapeutic target, and understanding how inhibitors like this compound perform against both the normal and disease-associated forms of the enzyme is critical for drug development.
Executive Summary
This compound and its analogs are potent inhibitors of LRRK2 kinase activity. Experimental data demonstrates that these inhibitors are generally more potent against the hyperactive G2019S mutant LRRK2 compared to the wild-type enzyme in biochemical assays. This differential activity is a key consideration for therapeutic strategies aiming to selectively target pathogenic LRRK2 activity. The primary downstream cellular effect of LRRK2 kinase activity is the phosphorylation of Rab GTPases, with phospho-Rab10 (pRab10) at threonine 73 serving as a robust biomarker for LRRK2 activity in both cellular and in vivo models. Inhibition of LRRK2 by compounds like this compound leads to a significant reduction in pRab10 levels, reversing a key pathological consequence of mutant LRRK2.
Data Presentation: Quantitative Comparison of LRRK2 Inhibitors
The following tables summarize the inhibitory potency (IC50) of this compound and its analog LRRK2-IN-1 against wild-type and mutant LRRK2.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| LRRK2 (G2019S) | Cellular | 6.3 | [1] |
| LRRK2 (WT) | Cellular | Not explicitly reported |
Table 2: Inhibitory Activity of LRRK2-IN-1 (Analog of this compound)
| Target | Assay Type | IC50 (nM) | Reference |
| LRRK2 (WT) | Biochemical | 13 | [2] |
| LRRK2 (G2019S) | Biochemical | 6 | [2] |
| LRRK2 (R1441C) | Biochemical | Inhibition observed | [3] |
These data suggest that LRRK2 inhibitors of this class are more effective at inhibiting the G2019S mutant, which is the most common pathogenic LRRK2 mutation. The R1441C mutation, which is located in the ROC GTPase domain, also leads to increased kinase activity and is susceptible to inhibition.[4]
LRRK2 Signaling Pathway and Inhibition
Pathogenic mutations in LRRK2, such as G2019S and R1441C, lead to a gain-of-function, resulting in hyperactive kinase activity.[5] This aberrant activity leads to the increased phosphorylation of downstream substrates, including a subset of Rab GTPases.[6] The phosphorylation of Rab10 at threonine 73 is a key event that can be reliably measured to assess LRRK2 kinase activity. LRRK2 inhibitors like this compound act by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates.
Caption: LRRK2 signaling pathway and point of inhibition by this compound.
Experimental Workflow for LRRK2 Inhibitor Characterization
The evaluation of a LRRK2 inhibitor like this compound typically follows a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess on-target activity and downstream effects in a more physiologically relevant context.
Caption: A typical experimental workflow for characterizing a novel LRRK2 inhibitor.
Experimental Protocols
In Vitro LRRK2 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant wild-type and mutant LRRK2.
Materials:
-
Recombinant full-length or kinase domain of human LRRK2 (WT, G2019S, R1441C)
-
LRRK2 substrate peptide (e.g., LRRKtide or Nictide)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
[γ-³²P]ATP (radiolabeled) or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound dissolved in DMSO
-
96-well or 384-well assay plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or plate reader for luminescence (for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In each well of the assay plate, add the kinase assay buffer, the recombinant LRRK2 enzyme, and the LRRK2 substrate peptide.
-
Add the diluted this compound or DMSO (as a vehicle control) to the respective wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for the ADP-Glo™ assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For the radioactive assay, spot the reaction mixture onto phosphocellulose paper and wash with phosphoric acid to remove unincorporated [γ-³²P]ATP. For the ADP-Glo™ assay, add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP.
-
Quantify the results. For the radioactive assay, measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter. For the ADP-Glo™ assay, add the kinase detection reagent and measure the luminescence.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot Assay for pRab10 Inhibition
This protocol assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of its substrate, Rab10.[5]
Materials:
-
Cell lines (e.g., HEK293T, SH-SY5Y) stably or transiently overexpressing WT, G2019S, or R1441C LRRK2.
-
Cell culture medium and reagents.
-
This compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pRab10 (Thr73), anti-total Rab10, anti-LRRK2, and an antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate the cells and allow them to adhere and grow to an appropriate confluency.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare the lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pRab10 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Rab10, total LRRK2, and the loading control to ensure equal protein loading and to normalize the pRab10 signal.
-
Quantify the band intensities using densitometry software. Normalize the pRab10 signal to total Rab10 and the loading control.
-
Plot the normalized pRab10 levels against the concentration of this compound to determine the cellular IC50.
Conclusion
This compound and its analogs are potent and selective inhibitors of LRRK2 kinase activity. The available data indicates a greater potency against the common pathogenic G2019S mutant compared to the wild-type enzyme in biochemical assays. This differential inhibition is a promising characteristic for a therapeutic agent, as it suggests a potential to selectively target the hyperactive, disease-causing form of the enzyme. The reduction of pRab10 levels in cellular models provides a robust biomarker for assessing the efficacy of these inhibitors. Further studies are warranted to fully characterize the inhibitory profile of this compound against a wider range of LRRK2 mutants and to explore its therapeutic potential in preclinical models of Parkinson's disease.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to LRRK2 Kinase Inhibitors: Replicating Published LRRK2-IN-1 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The discovery that these mutations often lead to a gain-of-function in the kinase domain has made LRRK2 a compelling target for therapeutic intervention. LRRK2-IN-1 was one of the first potent and selective inhibitors developed, serving as a crucial tool for validating LRRK2 as a drug target. This guide provides an objective comparison of LRRK2-IN-1 with other widely used LRRK2 inhibitors, supported by experimental data to aid researchers in replicating and expanding upon published findings.
Quantitative Data Summary
The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of LRRK2-IN-1 and several alternative LRRK2 inhibitors.
Table 1: Biochemical Potency of LRRK2 Inhibitors
| Inhibitor | LRRK2 (Wild-Type) IC₅₀ (nM) | LRRK2 (G2019S) IC₅₀ (nM) | LRRK2 (A2016T) IC₅₀ (nM) | Reference(s) |
| LRRK2-IN-1 | 13 | 6 | 2450 | [1][2][3] |
| MLi-2 | - | 0.76 | - | [4] |
| GNE-7915 | 9 (Ki) | - | - | |
| PF-06447475 | 3 | 11 | - | [5][6] |
| GSK2578215A | 10.9 | 8.9 | 81.1 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of LRRK2 by 50%. A lower IC₅₀ indicates greater potency.
Table 2: Cellular Activity of LRRK2 Inhibitors
| Inhibitor | Cellular Assay | IC₅₀ (nM) | Cell Line | Reference(s) |
| LRRK2-IN-1 | pSer935 LRRK2 Inhibition | 1000-3000 (dose-dependent inhibition) | HEK293 | [7] |
| MLi-2 | pSer935 LRRK2 Inhibition | 1.4 | - | [4] |
| PF-06447475 | pSer935 LRRK2 Inhibition | 25 | HEK293 | [5][6] |
| DNL201 | pLRRK2 Inhibition | Substantial reduction | Human Cells | [8] |
Cellular IC₅₀ values reflect the inhibitor's potency within a cellular environment, often measured by the inhibition of LRRK2 autophosphorylation at Ser935.
Table 3: Kinase Selectivity of LRRK2 Inhibitors
| Inhibitor | Number of Kinases Inhibited >50% at 1µM | Selectivity Panel Size | Primary Off-Targets | Reference(s) |
| LRRK2-IN-1 | 12 | 442 | DCLK2, MAPK7 | [2] |
| MLi-2 | Highly Selective | >300 | Not specified | [4] |
| GNE-7915 | Highly Selective | - | - | [9] |
| PF-06447475 | Highly Selective | - | - | [5] |
Kinase selectivity is crucial for minimizing off-target effects that could lead to toxicity or confounding experimental results.
LRRK2 Signaling Pathway and Inhibition
LRRK2 is a complex, multi-domain protein. Its kinase activity is central to its pathological role in Parkinson's disease. Upon activation, LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking. This phosphorylation event can disrupt normal cellular processes. LRRK2 inhibitors, such as LRRK2-IN-1, are typically ATP-competitive, binding to the kinase domain and preventing the transfer of phosphate (B84403) to its substrates. A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of LRRK2 itself at serine residues, particularly Ser910 and Ser935. Inhibition of LRRK2 activity leads to the dephosphorylation of these sites.
Experimental Protocols
Detailed methodologies are essential for the replication of published findings. Below are protocols for key experiments used to characterize LRRK2 inhibitors.
In Vitro LRRK2 Kinase Assay (Biochemical Potency)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified LRRK2 protein.
Materials:
-
Purified recombinant LRRK2 (Wild-Type and/or G2019S mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Test compounds (e.g., LRRK2-IN-1) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the purified LRRK2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of LRRKtide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular LRRK2 Autophosphorylation Assay (pSer935)
This assay assesses the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at Ser935.
Materials:
-
HEK293 cells stably or transiently overexpressing LRRK2 (Wild-Type or G2019S)
-
Cell culture medium and reagents
-
Test compounds (e.g., LRRK2-IN-1) dissolved in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-pSer935-LRRK2, Mouse anti-total LRRK2, and appropriate secondary antibodies.
-
Western blot or ELISA reagents
Procedure (Western Blotting):
-
Plate HEK293-LRRK2 cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities for pSer935-LRRK2 and normalize to the total LRRK2 signal. Determine the IC₅₀ value from the dose-response curve.
Rab GTPase Phosphorylation Assay
This assay measures the phosphorylation of LRRK2's downstream substrates, such as Rab10, to confirm pathway engagement by the inhibitor.
Materials:
-
Cells or tissue lysates treated with LRRK2 inhibitors.
-
Antibodies: Rabbit anti-pThr73-Rab10, Mouse anti-total Rab10, and appropriate secondary antibodies.
-
Western blot reagents.
Procedure:
-
Prepare cell or tissue lysates as described in the cellular autophosphorylation assay.
-
Perform Western blotting as described above, using primary antibodies against pThr73-Rab10 and total Rab10.
-
Quantify the pThr73-Rab10 signal and normalize it to the total Rab10 signal to determine the extent of inhibition.
References
- 1. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-06447475 | LRRK2 inhibitor/antagonist | CAS 1527473-33-1 | Buy PF06447475 from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. alzforum.org [alzforum.org]
- 9. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
LRRK2-IN-14 as a reference compound for novel inhibitor screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LRRK2-IN-14 with other common reference compounds for the screening of novel Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the LRRK2 signaling pathway and a typical inhibitor screening workflow.
Mutations in the LRRK2 gene, particularly those that increase its kinase activity, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has made LRRK2 a prime therapeutic target. Potent and selective inhibitors are crucial tools for interrogating LRRK2 biology and for developing potential treatments. This compound has emerged as a valuable reference compound for these efforts.
Comparative Analysis of LRRK2 Reference Compounds
The selection of an appropriate reference compound is critical for the successful screening and validation of new chemical entities. The following table summarizes the key quantitative data for this compound and two other widely used LRRK2 inhibitors, MLi-2 and GSK2578215A, providing a basis for experimental design and data interpretation.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Key Features |
| This compound | LRRK2 (G2019S) | Cellular | 6.3[1] | hERG IC50 = 22 µM[1] | Orally active and blood-brain barrier permeable[1]. |
| MLi-2 | LRRK2 (WT) | Biochemical (in vitro kinase assay) | 0.76[2][3] | >295-fold selectivity over 300 kinases[4]. | Highly potent and selective, with central nervous system activity[2]. |
| LRRK2 (G2019S) | Biochemical (in vitro kinase assay) | 0.76[5] | |||
| LRRK2 (pSer935) | Cellular | 1.4[2][3] | |||
| LRRK2 | Radioligand Binding | 3.4[2] | |||
| GSK2578215A | LRRK2 (WT) | Biochemical | 10.1[6] | Highly selective over a panel of 460 kinases[6]. | Potent, selective, and brain penetrant[6]. |
| LRRK2 (G2019S) | Biochemical | 8.9[6] | Blocks Ser910 and Ser935 phosphorylation in vitro and in vivo[6]. | ||
| LRRK2 (pSer910/S935) | Cellular | ~300-1000[7] |
LRRK2 Signaling Pathway and Inhibition
LRRK2 is a large, multi-domain protein possessing both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics.[8] Pathogenic mutations often lead to a hyperactive kinase state, making the inhibition of LRRK2's kinase activity a primary therapeutic strategy. The following diagram illustrates a simplified LRRK2 signaling pathway, highlighting the role of inhibitors.
Experimental Workflow for Novel Inhibitor Screening
A typical workflow for screening and validating novel LRRK2 inhibitors involves a multi-tiered approach, starting with high-throughput biochemical assays and progressing to more complex cellular and in vivo models. This compound serves as an essential reference compound throughout this process to ensure assay validity and to benchmark the potency and efficacy of new chemical entities.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Biochemical LRRK2 Kinase Assay (TR-FRET)
This assay measures the direct inhibition of LRRK2 kinase activity in a purified system.
-
Materials:
-
Recombinant LRRK2 (Wild-Type or G2019S mutant)
-
LRRKtide (or other suitable substrate)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Terbium-labeled anti-phospho-substrate antibody
-
GFP- or FITC-labeled substrate
-
Test compounds and this compound (as a reference)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Add 2 µL of the compound dilutions to the assay plate.
-
Add 4 µL of a solution containing LRRK2 enzyme and the labeled substrate in kinase buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction by adding 5 µL of a solution containing EDTA and the terbium-labeled antibody.
-
Incubate for at least 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520/495) and determine IC50 values.
-
Cellular LRRK2 Target Engagement Assay (NanoBRET)
This assay measures the ability of a compound to bind to LRRK2 within living cells.
-
Materials:
-
HEK293 cells
-
Plasmid encoding LRRK2-NanoLuc fusion protein
-
Transfection reagent
-
NanoBRET tracer
-
NanoBRET Nano-Glo substrate
-
Test compounds and this compound
-
96- or 384-well white assay plates
-
-
Procedure:
-
Transfect HEK293 cells with the LRRK2-NanoLuc fusion vector.
-
Seed the transfected cells into the assay plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and this compound.
-
Add the NanoBRET tracer to the cells, followed by the compound dilutions.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET Nano-Glo substrate.
-
Read the plate on a luminometer capable of measuring BRET signals (donor emission at 450 nm and acceptor emission at 610 nm).
-
Calculate the BRET ratio and determine the IC50 values for target engagement.[9][10]
-
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This assay determines the inhibitory effect of a compound on LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at Ser935 or its substrate Rab10 at Thr73.
-
Materials:
-
Cells expressing LRRK2 (e.g., SH-SY5Y or transfected HEK293 cells)
-
Test compounds and this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-pRab10 (Thr73), anti-total Rab10, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of test compounds or this compound for a specified time (e.g., 90 minutes).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of LRRK2 or Rab10 phosphorylation.[11][12]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. carnabio.com [carnabio.com]
- 10. ita.promega.com [ita.promega.com]
- 11. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling LRRK2-IN-14
Essential Safety and Handling Guide for LRRK2-IN-14
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C17H18F3N5O2 | [1] |
| Molecular Weight | 381.35 | [1] |
| IC50 for LRRK2(G2019S) cell activity | 6.3 nM | [1][2][3] |
| IC50 for hERG | 22 μM | [1][2][3] |
Personal Protective Equipment (PPE) and Engineering Controls
The first line of defense against chemical exposure is the correct implementation of engineering controls and the use of appropriate personal protective equipment.
| Category | Requirement | Purpose |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood.[4][5] | To minimize the inhalation of any dust or aerosols.[4] |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[4][5][6] | To protect the eyes from splashes or dust.[4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) are required.[4][5][6] | To prevent skin contact.[4] |
| Body Protection | A laboratory coat must be worn.[4][5] | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator should be used.[4][5] | To prevent the inhalation of airborne particles.[4] |
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.[4]
Handling:
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[4][6]
-
Protect from direct sunlight and sources of ignition.[6]
-
Recommended storage as a powder is at -20°C for up to 3 years.[4]
-
In solvent, store at -80°C for up to 1 year.[4]
Incompatibilities:
-
Strong acids/alkalis and strong oxidizing/reducing agents should be avoided.[4]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.[4]
Spill Response:
-
Evacuate: Clear the area of all personnel.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Use an appropriate absorbent material to contain the spill.[4]
-
Clean: Carefully sweep or scoop up the spilled material, avoiding dust generation. Place it in a sealed, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area with a suitable detergent and water.[4]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4][6]
-
It is recommended to use a licensed professional waste disposal service.[4]
-
Solid waste (e.g., contaminated gloves, pipette tips) should be kept separate from liquid waste.[5]
-
Place all contaminated materials into a designated and clearly labeled hazardous waste container.[5]
-
Do not overfill liquid waste containers; it is recommended to fill to no more than 75% of the container's capacity.[5]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][6]
Visual Guides
Operational Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
